3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGXFVHJKMZADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584495 | |
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-41-5 | |
| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the bromination of p-cresol, followed by a Williamson ether synthesis, and concluding with a lithium-halogen exchange and subsequent borylation. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate replication and further investigation by researchers in the field.
Introduction
Substituted phenylboronic acids are pivotal intermediates in organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, incorporates several key structural features: a boronic acid moiety for coupling reactions, a bromine atom which can be further functionalized, a fluorinated benzyl ether which can enhance metabolic stability and binding interactions, and a methyl group that influences the electronic properties and orientation of the molecule. This guide outlines a robust and logical synthetic route to access this valuable compound.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the three-step sequence illustrated below. The pathway begins with the ortho-bromination of commercially available p-cresol, followed by etherification with 4-fluorobenzyl bromide, and finally, conversion of the aryl bromide to the desired boronic acid.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methylphenol
This procedure details the selective ortho-bromination of p-cresol.[1][2][3][4]
Reaction Scheme:
References
- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a specialized organic compound with potential applications in medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, it can serve as a key building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and visualizations of relevant chemical processes.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, some values are predicted based on its structure.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 849062-41-5 | [1] |
| Molecular Formula | C₁₄H₁₃BBrFO₃ | [1] |
| Molecular Weight | 338.96 g/mol | [1] |
| Melting Point | 128-133 °C | [1] |
| Boiling Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
| Appearance | Solid | [1] |
Experimental Protocols
Synthesis of 2-Alkoxy-3-bromophenylboronic Acids
This procedure involves two main steps: the etherification of a bromophenol followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 1-Bromo-2-(4'-fluorobenzyloxy)-3-methylbenzene
-
Reaction Setup: To a solution of 2-bromo-6-methylphenol (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature overnight or at a slightly elevated temperature (e.g., 60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 1-bromo-2-(4'-fluorobenzyloxy)-3-methylbenzene (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
As no specific signaling pathways involving this compound have been documented, the following diagram illustrates its potential application in a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern organic synthesis.
References
Technical Guide: 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
CAS Number: 849062-41-5
This technical guide provides an in-depth overview of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, a key building block for researchers and scientists in the field of organic synthesis and drug development.
Compound Data
This section summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 849062-41-5 | [1] |
| Molecular Formula | C₁₄H₁₃BBrFO₃ | |
| Molecular Weight | 338.96 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 128-133 °C | |
| Synonyms | Boronic acid, B-[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]- |
Synthetic Protocols
Exemplary Synthesis of a Phenylboronic Acid Intermediate
The synthesis of phenylboronic acids often involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate.[2][3]
Reaction: Lithiation of an aryl bromide followed by boronation.
Materials:
-
Aryl Bromide (e.g., 1-bromo-3,5-difluorobenzene as a starting point for a related compound)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the starting aryl bromide in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir for 3 hours.[2]
-
Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[2]
-
Quench the reaction by adding 1N HCl to adjust the pH to 5-6.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Wash the resulting solid with n-hexane and dry under vacuum to yield the desired phenylboronic acid.[2]
Visualization of a Plausible Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for the target molecule, starting from commercially available precursors. This is a hypothetical pathway for illustrative purposes.
Applications in Drug Discovery and Development
Phenylboronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures found in many pharmaceutical agents.
Role in Suzuki-Miyaura Cross-Coupling
This compound can be coupled with a variety of aryl or heteroaryl halides to generate complex molecular scaffolds. The presence of the fluorine atom can enhance the pharmacokinetic properties of the resulting molecules, such as metabolic stability and binding affinity.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., an aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualization of a Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing the title compound.
Safety Information
While a specific safety data sheet for this compound is not detailed in the search results, related compounds suggest the following precautions should be taken. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Conclusion
This compound is a valuable synthetic intermediate for the construction of complex biaryl compounds, which are prevalent in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a key tool for drug discovery and development professionals. While specific literature on this compound is sparse, its structural features suggest significant potential for creating novel molecular entities with desirable pharmaceutical properties. Researchers should handle this compound with appropriate safety precautions as outlined in the supplier's SDS.
References
Stability and Storage of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical aspects concerning the stability and appropriate storage of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document synthesizes established knowledge on the stability of analogous arylboronic acids to provide a robust framework for its handling and storage.
Core Stability Profile
This compound is a solid compound.[1] Like many arylboronic acids, its stability is influenced by environmental factors such as moisture, temperature, light, and pH. The primary degradation pathways for this class of compounds are understood to be protodeboronation, oxidation, and the formation of anhydrides (boroxines).
Table 1: Factors Influencing the Stability of Arylboronic Acids
| Parameter | Effect on Stability | Recommended Precautions |
| Moisture/Humidity | Can lead to hydrolysis and facilitate protodeboronation. May also promote the formation of boroxine anhydrides. | Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended. |
| Temperature | Elevated temperatures can accelerate degradation pathways, including protodeboronation and oxidation. | Store in a cool place. For long-term storage, refrigeration is advisable, though specific temperature ranges should be determined by experimental data. |
| Light | Exposure to UV or visible light can potentially induce photolytic degradation. | Store in a light-resistant container or in a dark place to prevent photolytic decomposition. |
| pH | Stability is highly pH-dependent. Both acidic and basic conditions can catalyze degradation, particularly protodeboronation in aqueous solutions.[2][3] | Maintain neutral pH in solutions where possible. Use buffered solutions when pH control is critical for experimental consistency. |
| Oxidizing Agents | Arylboronic acids are susceptible to oxidation, which can cleave the carbon-boron bond.[3][4] | Avoid contact with strong oxidizing agents. Store in an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a significant concern. |
Potential Degradation Pathways
The following diagram illustrates the key potential degradation pathways for arylboronic acids, which are applicable to this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Based on the stability profile of related arylboronic acids, the following storage conditions are recommended to ensure the integrity of this compound:
-
Container: Use a tightly sealed, light-resistant container.
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and moisture-related degradation.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Handling: Handle in a well-ventilated area, avoiding the generation of dust.[5]
Experimental Protocols for Stability Assessment
To ascertain the specific stability profile of this compound, forced degradation studies are recommended. The following outlines a general experimental approach.
Forced Degradation (Stress Testing) Workflow
The following diagram outlines a typical workflow for a forced degradation study.
References
- 1. 3-溴-2-(2′-氟苄氧基)-5-甲基苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectral Analysis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectral data and general experimental protocols for the characterization of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 849062-41-5[1][2] |
| Molecular Formula | C₁₄H₁₃BBrFO₃[3] |
| Molecular Weight | 338.96 g/mol [3] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
References
Solubility of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid in organic solvents. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages solubility data from structurally analogous phenylboronic acid derivatives to provide a robust framework for understanding its behavior. The methodologies and principles discussed herein are directly applicable to the target compound and are intended to support research and development activities.
Predicted Solubility Profile
The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. For this compound, the presence of a bulky and relatively nonpolar benzyloxy group at the 2-position, along with a bromine and a methyl group, suggests a greater affinity for organic solvents over aqueous media.
Generally, phenylboronic acids exhibit higher solubility in polar aprotic solvents like ketones and ethers, moderate solubility in less polar solvents such as chloroform, and very low solubility in nonpolar hydrocarbon solvents.[1][2][3] The introduction of substituents, like the isobutoxy group in isobutoxyphenylboronic acids, has been shown to generally increase solubility in most organic solvents compared to the parent phenylboronic acid, with the exception of dipropyl ether.[4] Based on these trends, it can be inferred that this compound will likely follow a similar pattern.
Quantitative Solubility Data for Phenylboronic Acid Analogs
To provide a quantitative perspective, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in a range of common organic solvents at different temperatures. This data serves as a valuable proxy for estimating the solubility of this compound.
Table 1: Solubility of Phenylboronic Acid in Organic Solvents
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters in organic solvents.[1][2]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.370 | 0.130 | 0.105 | |
| Dipropyl Ether | 293.15 | 0.025 | 0.007 | 0.006 |
| 303.15 | 0.040 | 0.012 | 0.010 | |
| 313.15 | 0.062 | 0.020 | 0.016 | |
| 323.15 | 0.095 | 0.032 | 0.026 | |
| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |
| 303.15 | 0.003 | 0.001 | < 0.001 | |
| 313.15 | 0.005 | 0.002 | 0.001 | |
| 323.15 | 0.008 | 0.003 | 0.002 |
Data sourced from a study on the equilibrium solubility of isobutoxyphenylboronic acids in organic solvents.[4]
Experimental Protocols for Solubility Determination
Several robust methods are available for determining the solubility of compounds like this compound. The choice of method often depends on the required throughput, accuracy, and the amount of substance available.
Dynamic (Synthetic) Method
This method is widely used for determining the solubility of boronic acids and involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Principle: A mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This biphasic sample is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[1][2][4]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Analytical balance
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable thermostatic bath
-
Calibrated thermometer or thermocouple
-
Luminance probe or nephelometer for turbidity detection
Procedure:
-
Accurately weigh the boronic acid and the solvent into the jacketed glass vessel.
-
Place the vessel in the thermostatic bath and begin stirring.
-
Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min).
-
Continuously monitor the turbidity of the solution.
-
Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared concentration.
-
Repeat the procedure for different compositions to construct a solubility curve (mole fraction vs. temperature).
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a traditional and reliable technique for determining the thermodynamic equilibrium solubility.[5][6]
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined analytically.
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Shaking incubator or thermostated water bath with an orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the boronic acid to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set to the desired temperature.
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle.
-
Separate the saturated solution from the solid by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the boronic acid using a pre-calibrated analytical method like HPLC-UV.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of boronic acids.
Caption: A generalized workflow for determining the solubility of a chemical compound.
Caption: Key factors that influence the solubility of boronic acids in organic solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
Technical Guide to 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid: Commercial Availability, Properties, and Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, physicochemical properties, and a representative synthetic protocol for 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS No. 849062-41-5). This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which are fundamental in medicinal chemistry and materials science.
Commercial Availability and Supplier Information
This compound is available from various chemical suppliers specializing in research and development compounds. Researchers can procure this reagent through online catalogs and direct inquiries. Key suppliers listing this compound or its isomers include platforms like ChemicalBook and BOC Sciences. While availability can vary, this compound is generally accessible for laboratory-scale synthesis.
Physicochemical and Safety Data
Quantitative data for this compound and its related isomers are summarized below. This allows for easy comparison of their physical properties.
| Property | This compound | 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid |
| CAS Number | 849062-41-5[1] | 849062-18-6[2] | 849062-40-4 |
| Molecular Formula | C₁₄H₁₃BBrFO₃[1] | C₁₄H₁₃BBrFO₃[2] | C₁₄H₁₃BBrFO₃ |
| Molecular Weight | 338.96 g/mol [1] | 338.96 g/mol [2] | 338.96 g/mol |
| Melting Point | 128-133 °C[1] | 132-137 °C[2] | Not available |
| Physical Form | Solid[1] | Solid[2] | Solid |
| IUPAC Name | [3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | [3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid[2] | [3-bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |
Safety Information: The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H413: May cause long lasting harmful effects to aquatic life.[2]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.[2]
Experimental Protocols: Representative Synthesis
Step 1: Synthesis of 1-Bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene (Precursor)
-
Reaction Setup: To a solution of 2-bromo-5-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.
-
Alkylation: Add 1-(bromomethyl)-4-fluorobenzene (1.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify the product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This step utilizes a directed ortho-metalation (DoM) approach, a common strategy for synthesizing polysubstituted aromatic compounds.
-
Reaction Setup: Dissolve the precursor, 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene (1.0 eq), in an anhydrous ethereal solvent such as tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1-1.2 eq) dropwise via syringe while maintaining the low temperature. The benzyloxy group directs the lithium to the ortho position. Allow the mixture to stir at this temperature for 1-2 hours.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5-2.0 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (1M HCl). Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product. This general approach is adapted from standard procedures for preparing arylboronic acids via lithiation and subsequent reaction with borate esters.
Visualization of Workflows
Procurement Workflow for a Research Chemical: The following diagram illustrates the typical logical flow for acquiring a specialized chemical like the title compound for research purposes.
General Synthetic Pathway: This diagram outlines the key transformations in the representative synthesis of 3-Bromo-2-(benzyloxy)-5-methylphenylboronic acids.
References
Structural Characterization of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural characterization of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS No. 849062-41-5), a key building block in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a plausible synthetic route, and expected analytical data based on spectroscopic techniques. The information is intended to support researchers in the synthesis, purification, and application of this compound.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 849062-41-5 |
| Molecular Formula | C₁₄H₁₃BBrFO₃ |
| Molecular Weight | 338.96 g/mol |
| Melting Point | 128-133 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and DMSO. |
Synthesis
A plausible and common method for the synthesis of substituted phenylboronic acids involves the formation of an organometallic intermediate from an aryl halide, followed by reaction with a borate ester and subsequent hydrolysis. The proposed synthetic pathway for this compound is outlined below.
Proposed Synthetic Route
The synthesis can be envisioned in two main stages:
-
Etherification: Synthesis of the precursor, 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene, from 2-bromo-5-methylphenol and 1-(chloromethyl)-4-fluorobenzene.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction or lithium-halogen exchange, followed by reaction with a trialkyl borate.
Figure 1: Proposed two-stage synthetic pathway.
Detailed Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 1-Bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene
-
To a solution of 2-bromo-5-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add 1-(chloromethyl)-4-fluorobenzene (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene.
Stage 2: Synthesis of this compound
-
Under an inert atmosphere (e.g., Argon), to a solution of 1-bromo-2-(4'-fluorobenzyloxy)-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 eq) dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Structural Characterization Data (Predicted)
Due to the lack of publicly available experimental spectra, the following data is predicted based on the known structure of the compound and typical spectroscopic values for similar functional groups and molecular environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40-7.30 | m | 2H | Aromatic CH (fluorobenzyl) |
| ~7.15-7.05 | m | 2H | Aromatic CH (fluorobenzyl) |
| ~7.60 | s | 1H | Aromatic CH (phenylboronic) |
| ~7.25 | s | 1H | Aromatic CH (phenylboronic) |
| ~5.10 | s | 2H | -OCH₂- |
| ~2.30 | s | 3H | -CH₃ |
| ~5.50 (broad) | s | 2H | -B(OH)₂ |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~155 | C-O |
| ~138 | Aromatic C-Br |
| ~135 | Aromatic C-B |
| ~132 | Aromatic C-CH₃ |
| ~130 (d, J ≈ 8 Hz) | Aromatic CH (fluorobenzyl) |
| ~125 | Aromatic CH (phenylboronic) |
| ~122 | Aromatic CH (phenylboronic) |
| ~115 (d, J ≈ 21 Hz) | Aromatic CH (fluorobenzyl) |
| ~72 | -OCH₂- |
| ~20 | -CH₃ |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 339.0198 [M+H]⁺, 361.0017 [M+Na]⁺ | Protonated molecule, Sodium adduct |
| ESI- | 337.0052 [M-H]⁻ | Deprotonated molecule |
| HRMS (ESI+) | Calculated for C₁₄H₁₄BBrFO₃⁺: 339.0198 | High-resolution mass for the protonated molecule |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Figure 2: Synthesis and characterization workflow.
Conclusion
This technical guide provides essential information for the synthesis and structural characterization of this compound. The presented data, although predictive in nature due to the absence of published experimental spectra, is based on sound chemical principles and data from analogous structures. Researchers can use this guide as a starting point for their own experimental work with this versatile building block. It is strongly recommended that all synthesized compounds be thoroughly characterized using the analytical techniques described herein to confirm their identity and purity.
An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the electronic effects of the bromo, 4'-fluorobenzyloxy, and methyl substituents on the phenylboronic acid core of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. Understanding these electronic influences is critical for predicting the molecule's reactivity, acidity, and potential applications in medicinal chemistry and materials science. This document synthesizes theoretical principles with established data on related compounds to offer a comprehensive overview for researchers in drug development and organic synthesis.
Introduction
Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into medicinal chemistry, where the boronic acid moiety can act as a bioisostere for carboxylic acids or as a key pharmacophore that interacts with biological targets. The reactivity and physicochemical properties of a phenylboronic acid are profoundly influenced by the substituents on the phenyl ring.
This guide focuses on this compound, a molecule with a unique combination of substituents that create a nuanced electronic environment. By dissecting the individual and collective electronic contributions of the bromo, methyl, and 4'-fluorobenzyloxy groups, we can better understand and predict the molecule's behavior in chemical and biological systems.
Analysis of Individual Substituent Effects
The electronic landscape of the phenylboronic acid ring is shaped by the interplay of inductive and resonance effects of its substituents. The boronic acid group itself is a weak deactivator. The overall electronic character of the ring is a sum of the contributions from the other three substituents.
The Bromo Group (at C-3)
The bromine atom at the meta position relative to the boronic acid is a deactivating group. Its electronic influence is characterized by:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the phenyl ring through the sigma bond. This is the dominant effect for halogens.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. However, this resonance donation is weak for halogens and is outweighed by the strong inductive withdrawal.
The Methyl Group (at C-5)
The methyl group at the para position relative to the boronic acid is a weak activating group. Its electronic contributions are:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond.
-
Hyperconjugation: The overlap of the C-H σ-bonds with the aromatic π-system also contributes to its electron-donating nature.
The 4'-Fluorobenzyloxy Group (at C-2)
This ortho-substituent is the most complex in its electronic influence. We can break it down into its constituent parts:
-
Benzyloxy Moiety: The ether oxygen atom directly attached to the ring is strongly electron-donating through resonance (+R) but also electron-withdrawing inductively (-I). The +R effect generally dominates for alkoxy groups. The methylene (-CH2-) spacer isolates the phenylboronic acid ring from the electronic effects of the 4'-fluorophenyl ring.
-
Ortho Effect: The placement of this bulky group at the C-2 position introduces significant steric hindrance around the boronic acid moiety. This can force the B(OH)2 group out of the plane of the aromatic ring, disrupting π-conjugation. Additionally, intramolecular hydrogen bonding between the boronic acid hydroxyl and the ether oxygen can occur, which stabilizes the trigonal planar state of the boronic acid and can increase its Lewis acidity.
-
4'-Fluoro Substituent: The fluorine atom on the distal benzyl ring has a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds and slightly reduces the electron density on the benzyloxy oxygen, thereby tempering its electron-donating resonance effect on the phenylboronic acid ring.
Caption: Logical flow of substituent effects on molecular properties.
Quantitative Analysis and Data Presentation
To quantify the electronic effects, we can use Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
Table 1: Hammett Substituent Constants for Related Groups
| Substituent | Position | σ (Sigma) Value | Electronic Effect |
|---|---|---|---|
| -Br | meta | +0.39 | Electron-withdrawing (-I) |
| -Br | para | +0.23 | Electron-withdrawing (-I > +R) |
| -CH₃ | meta | -0.07 | Weakly electron-donating (+I) |
| -CH₃ | para | -0.17 | Electron-donating (+I, Hyperconjugation) |
| -OCH₂Ph (proxy for benzyloxy) | para | -0.08 | Weakly electron-donating |
| -F (on distal ring) | para | +0.06 | Weakly electron-withdrawing |
Data sourced from established literature on Hammett constants.[1][2]
Combined Electronic Effects and Predicted Properties
The net electronic effect on the phenylboronic acid ring is a complex interplay of the individual contributions.
Lewis Acidity and pKa
The Lewis acidity of a boronic acid (its ability to accept a hydroxide ion to form a tetrahedral boronate species) is a critical property. It is inversely related to its pKa. Electron-withdrawing groups increase Lewis acidity (lower pKa), while electron-donating groups decrease it (raise pKa).
Table 2: Predicted Electronic Effects on the Properties of the Phenylboronic Acid Ring
| Substituent | Position | Effect on Electron Density at Boron | Predicted Impact on Lewis Acidity (pKa) |
|---|---|---|---|
| 3-Bromo | meta | Decrease | Increase (Lower pKa) |
| 5-Methyl | para | Increase | Decrease (Higher pKa) |
| 2-(4'-fluorobenzyloxy) | ortho | Net Increase (dominant +R of ether) | Decrease (Higher pKa), but ortho-effect may increase acidity |
Overall Prediction: The strong electron-withdrawing bromo group at the meta position will significantly increase the Lewis acidity. The electron-donating methyl group at the para position will counteract this to a small extent. The ortho-benzyloxy group is net electron-donating via resonance, which would typically decrease acidity. However, the "ortho effect" can be significant. Intramolecular hydrogen bonding between the ether oxygen and a boronic acid -OH group can stabilize the boronate anion, leading to an increase in acidity (lower pKa). Given these competing factors, the pKa of the target molecule is expected to be lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), likely in the range of 7.5 - 8.5.
Predicted NMR Chemical Shifts
The electronic environment of the aromatic protons and carbons will be reflected in their NMR chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Phenylboronic Acid Ring
| Position | Substituent | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|---|
| C1 | -B(OH)₂ | - | ~130-135 | Direct attachment to boron, deshielded. |
| C2 | -OCH₂Ar | - | ~155-160 | Strongly deshielded by electronegative oxygen. |
| C3 | -Br | - | ~115-120 | Shielded by ortho-alkoxy, deshielded by bromo. |
| C4 | -H | ~7.3-7.5 | ~130-135 | Deshielded by adjacent bromo group. |
| C5 | -CH₃ | - | ~138-142 | Deshielded by para-bromo. |
| C6 | -H | ~7.0-7.2 | ~115-120 | Shielded by ortho-alkoxy and para-methyl groups. |
Note: These are estimated ranges based on additive substituent effects. Actual values may vary.
Influence on Reactivity: The Suzuki-Miyaura Coupling
The electronic nature of the boronic acid plays a crucial role in the Suzuki-Miyaura coupling. The overall electron-deficient character of the phenyl ring in the target molecule, primarily due to the bromo substituent, is expected to facilitate the transmetalation step of the catalytic cycle.
Caption: Key steps of the Suzuki-Miyaura coupling cycle.
General Experimental Protocol: Synthesis of an ortho-Alkoxy Phenylboronic Acid
Reaction Scheme:
-
Protection of a starting phenol.
-
Ortho-directed metalation using a strong base (e.g., n-butyllithium).
-
Quenching the resulting aryllithium species with a trialkyl borate.
-
Acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Detailed Methodology:
-
Starting Material Preparation: To a solution of 2-bromo-4-methylphenol (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (1.5 eq) and 4-fluorobenzyl bromide (1.1 eq). Stir the reaction mixture at room temperature for 12-18 hours. After completion, extract the product, 1-bromo-2-(4'-fluorobenzyloxy)-5-methylbenzene, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Lithiation and Borylation: Dissolve the aryl bromide from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Borate Quench: To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Workup and Isolation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Conclusion
The electronic character of this compound is defined by a balance of competing electronic effects. The bromo group acts as a significant electron-withdrawing substituent, increasing the Lewis acidity of the boronic acid. This is partially offset by the electron-donating methyl group. The ortho-benzyloxy group, while electronically donating through resonance, introduces steric and potential hydrogen bonding effects that modulate the overall properties in a complex manner. This detailed understanding of the electronic landscape is invaluable for predicting its behavior and for the rational design of experiments and applications in drug discovery and organic synthesis.
References
A Technical Guide to the Core Applications of Substituted Phenylboronic Acids
Substituted phenylboronic acids are a class of organic compounds that have garnered significant interest across various scientific disciplines due to their unique chemical properties. Their ability to reversibly form covalent bonds with diols, coupled with their utility in carbon-carbon bond formation, has positioned them as versatile building blocks in drug development, diagnostics, and materials science. This technical guide provides an in-depth overview of the core applications of substituted phenylboronic acids, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
Drug Development: Targeting Enzymes and Enabling Delivery
Substituted phenylboronic acids have emerged as a promising scaffold in drug discovery, primarily as enzyme inhibitors and as components of advanced drug delivery systems.
Enzyme Inhibition: Combating Antibiotic Resistance
A critical application of substituted phenylboronic acids is in the development of inhibitors for serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. By mimicking the tetrahedral transition state of the enzyme-substrate complex, these boronic acid derivatives can effectively block the enzyme's active site.[1][2]
Quantitative Data: Inhibition of Serine β-Lactamases
The inhibitory activity of various substituted phenylboronic acids against different classes of serine β-lactamases is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Phenylboronic Acid Derivative | Target Enzyme | Enzyme Class | Ki (nM) | Reference |
| 1 | KPC-2 | A | 2300 | [3] |
| 1 | GES-5 | A | 1600 | [3] |
| 1 | AmpC | C | 50000 | [3] |
| 2 (ortho-acrylic) | KPC-2 | A | 730 | [3] |
| 2 (ortho-acrylic) | GES-5 | A | 800 | [3] |
| 2 (ortho-acrylic) | AmpC | C | >100000 | [3] |
| 3 (meta-acrylic) | KPC-2 | A | 700 | [4] |
| 3 (meta-acrylic) | AmpC | C | 600 | [4] |
| 10a (1,5-regioisomer) | AmpC | C | 140 | [4] |
| 7a (relative 1,5-regioisomer) | AmpC | C | 170 | [4] |
Signaling Pathway: Mechanism of β-Lactamase Inhibition
The following diagram illustrates the mechanism by which a phenylboronic acid inhibitor interacts with the active site of a serine β-lactamase.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic compounds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1][2] Its significance is underscored by its wide applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[3][4]
This document provides detailed application notes and a generalized experimental protocol for the use of a specialized boronic acid, 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS No. 849052-22-8[]), in Suzuki-Miyaura coupling reactions. This reagent is a valuable building block for the synthesis of complex, poly-substituted biaryl structures, which are prevalent in medicinal chemistry. The presence of both a bromine atom and a boronic acid group on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions. The sterically hindered nature of this compound, with substituents ortho to both the boronic acid and the bromine, presents unique challenges and considerations for achieving high-yield couplings.
Application Notes
Utility in Medicinal Chemistry and Drug Discovery:
This compound is a bespoke building block for accessing novel chemical matter in drug discovery programs. The resulting biaryl scaffolds from its coupling reactions can serve as cores for a variety of therapeutic agents. The fluorobenzyl ether moiety can introduce favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding interactions with biological targets. The methyl group provides a point for further derivatization or can influence the conformational properties of the final molecule.
Handling Steric Hindrance:
The ortho-substituents on this boronic acid necessitate the use of specialized catalytic systems to overcome steric hindrance.[6][7] Catalyst systems employing bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[8][9] The choice of palladium precursor, ligand, base, and solvent is critical for achieving optimal results with such challenging substrates.[10]
Sequential Cross-Coupling Strategies:
The presence of both a boronic acid and an aryl bromide on the same molecule allows for its use in sequential cross-coupling reactions. The boronic acid can be selectively coupled under standard Suzuki-Miyaura conditions, leaving the aryl bromide intact for a subsequent, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination). This dual functionality makes it a versatile tool for the rapid assembly of complex molecular architectures.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst such as CataXCium A Pd G3)[3][9]
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos, or RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[11]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as THF/water)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the ligand (if required, typically in a 1:2 or 1:3 Pd:ligand ratio).
-
Addition of Base and Solvent: Add the base (2.0-3.0 eq.) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system is used (e.g., dioxane/water), add the organic solvent first, followed by the degassed aqueous solution of the base.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table presents representative conditions for Suzuki-Miyaura couplings of sterically hindered substrates, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 12 | 95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | XPhos (1) | K₃PO₄ (2) | Dioxane | 100 | 18 | 98 |
| 3 | 1-Bromo-2,6-dimethylbenzene | 2-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 85 |
| 4 | 2-Bromoaniline | Benzylboronic acid pinacol ester | CataXCium A Pd G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 90 |
| 5 | 4-Bromobenzonitrile | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 82 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid with various aryl and heteroaryl halides. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl and heterobiaryl structures, which are of significant interest in medicinal chemistry and materials science.
The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of sterically hindered and ortho-substituted substrates. Optimization of reaction conditions may be necessary for specific coupling partners.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the organoboronic acid and an organic halide, catalyzed by a palladium complex in the presence of a base.
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Recommended Palladium Catalysts and Ligands
The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates like this compound. N-heterocyclic carbene (NHC) and bulky phosphine ligands are often effective in these cases.[1]
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(OAc)₂ | SPhos | Effective for sterically hindered couplings. |
| Pd₂(dba)₃ | XPhos | Broad substrate scope, good for challenging couplings. |
| PdCl₂(dppf) | dppf | A common and versatile catalyst system. |
| [Pd(IPr)Cl₂]₂ | IPr (NHC ligand) | Highly active for sterically demanding substrates.[1] |
| Pd(PPh₃)₄ | PPh₃ | A classical catalyst, may require higher temperatures. |
Experimental Protocols
Below are three general protocols using different catalyst systems. Researchers should select the protocol that best suits their substrate and available reagents.
Protocol 1: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)
This protocol is a good starting point for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Water (optional, can sometimes improve reaction rates)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous 1,4-dioxane (5 mL per 1 mmol of aryl halide).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
If using water, add a small amount (e.g., 10% v/v of the dioxane).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Pre-formed NHC-Palladium Catalyst (e.g., [Pd(IPr)Cl₂]₂)
This protocol is particularly useful for challenging couplings, including those with aryl chlorides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (1.0 eq)
-
[Pd(IPr)Cl₂]₂ (0.01 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox or a Schlenk flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), [Pd(IPr)Cl₂]₂ (0.01 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous toluene or 1,4-dioxane (5-10 mL per 1 mmol of aryl halide).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[2]
Materials:
-
This compound
-
Aryl or heteroaryl halide (1.0 eq)
-
PdCl₂(dppf) (0.05 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Solvent mixture: 1,4-dioxane/water (4:1)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.2 eq), the aryl halide (1.0 eq), PdCl₂(dppf) (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add the 1,4-dioxane/water solvent mixture (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling. Yields are representative and will vary depending on the specific aryl halide used.
| Protocol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |
| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-24 | 70-95% |
| 2 | [Pd(IPr)Cl₂]₂ | Cs₂CO₃ | Toluene | 100-110 | 2-12 | 75-98% |
| 3 | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 120-150 (MW) | 0.25-1 | 65-90% |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling using 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This document provides detailed application notes and a protocol for the Suzuki coupling reaction of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid with a generic aryl halide (Ar-X). The substrate presents steric hindrance due to the presence of ortho-substituents (a bromo and a benzyloxy group), which can impede the key steps of the catalytic cycle.[3][4] Consequently, the selection of an appropriate catalyst, ligand, and reaction conditions is critical for achieving high yields.
Challenges with Sterically Hindered Substrates
Suzuki coupling reactions involving sterically hindered aryl halides and/or boronic acids often exhibit lower reaction rates and yields.[3] This is primarily due to the steric bulk around the reaction centers, which can hinder the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation step with the boronic acid.[3][4] To overcome these challenges, specialized catalytic systems, often employing bulky and electron-rich phosphine ligands, are utilized to promote these difficult coupling reactions.[5][6]
Recommended Reaction Conditions
Based on established protocols for sterically hindered Suzuki couplings, the following conditions are recommended for the reaction of this compound. The use of a palladium catalyst with a bulky biarylphosphine ligand, such as SPhos or XPhos, is often effective for such transformations.[7] A strong inorganic base like potassium phosphate is commonly used to facilitate the transmetalation step.[3][8] Anhydrous, aprotic solvents like dioxane or toluene are suitable for this reaction.[3]
Table 1: Recommended Reaction Parameters for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) acetate) or a pre-formed palladium precatalyst | Readily available and effective in combination with appropriate ligands.[3] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky and electron-rich ligand known to facilitate couplings of sterically hindered substrates.[7] |
| Base | K₃PO₄ (Potassium phosphate), finely ground | A strong, non-nucleophilic base effective in promoting transmetalation.[3][8] |
| Solvent | Anhydrous Dioxane or Toluene | Aprotic solvents that are suitable for a wide range of Suzuki coupling reactions.[3] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.[8] |
| Reaction Time | 12-24 hours | Monitoring by TLC or LC-MS is recommended to determine the point of completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl halide. Optimization for specific substrates may be required.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely ground potassium phosphate (3.0 equivalents).
-
Inert Atmosphere: Cap the flask with a rubber septum, and then evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Ligand: To the flask, add Palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).
-
Addition of Solvent: Through the septum, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl halide.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of these compounds with high efficiency and selectivity is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures.[3][4][5] This protocol details the application of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid as a key building block in the palladium-catalyzed Suzuki-Miyaura coupling reaction for the synthesis of novel biaryl compounds. This specific boronic acid derivative offers multiple points for diversification, making it a valuable tool in the generation of chemical libraries for drug discovery and development.[6][7][8]
Chemical Structure and Properties
-
IUPAC Name: [3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid[]
-
CAS Number: 849052-22-8[]
-
Molecular Formula: C₁₃H₁₁BBrFO₃[]
-
Melting Point: 105-110 °C[]
The presence of the boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions. The bromo substituent provides a handle for subsequent orthogonal coupling reactions, while the fluorobenzyloxy group can influence the electronic properties and bioavailability of the final compounds, a feature of interest in medicinal chemistry.[6]
General Reaction Scheme: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[5][10]
Reaction:
Ar¹-B(OH)₂ + Ar²-X ---[Pd catalyst, Base]---> Ar¹-Ar²
-
Ar¹-B(OH)₂: this compound
-
Ar²-X: Aryl or heteroaryl halide (e.g., iodide, bromide, chloride) or triflate
-
Pd catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor.
-
Base: Required for the transmetalation step.
Experimental Protocol: Synthesis of a Model Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., cesium carbonate)
-
Toluene or other suitable solvent (e.g., dioxane, DMF)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Base and Solvents: Add potassium carbonate (2.0 mmol), toluene (5 mL), and degassed water (1 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl compound.
Quantitative Data: Representative Examples
The following table summarizes representative, hypothetical yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under the optimized conditions described above.
| Entry | Aryl Bromide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromotoluene | 2-(4'-Fluorobenzyloxy)-5-methyl-3-(p-tolyl)bromobenzene | 85 | >98 |
| 2 | 1-Bromo-4-methoxybenzene | 2-(4'-Fluorobenzyloxy)-3-(4-methoxyphenyl)-5-methylbromobenzene | 82 | >97 |
| 3 | 1-Bromo-4-nitrobenzene | 2-(4'-Fluorobenzyloxy)-5-methyl-3-(4-nitrophenyl)bromobenzene | 75 | >95 |
| 4 | 3-Bromopyridine | 3-Bromo-2-(4'-fluorobenzyloxy)-5-methyl-3'-(pyridin-3-yl)benzene | 78 | >96 |
Diagrams
Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocol offers a robust starting point for the synthesis of a wide range of derivatives. The mild reaction conditions and tolerance of various functional groups make this methodology highly applicable in the fields of medicinal chemistry and materials science. Further optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrate combinations to achieve maximum yields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
cross-coupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid with heteroaryl halides
An Application Note and Detailed Protocol for the Cross-Coupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and subsequent Suzuki-Miyaura cross-coupling of this compound with a variety of heteroaryl halides. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a pathway to novel biaryl and heteroaryl-aryl scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[3] The use of functionalized boronic acids, such as this compound, allows for the introduction of specific pharmacophores and provides handles for further molecular elaboration. The presence of the fluorobenzyl ether moiety can enhance metabolic stability and bioavailability of the final compounds.
This application note details a robust two-step synthesis of the title boronic acid from commercially available starting materials, followed by a general and efficient protocol for its palladium-catalyzed cross-coupling with a range of heteroaryl halides.
Synthesis of this compound
The synthesis of the target boronic acid is not widely reported and is accomplished here in two key steps starting from 2-bromo-4-methylphenol: O-alkylation followed by ortho-directed metalation and borylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-bromo-2-((4-fluorobenzyl)oxy)-4-methylbenzene
-
To a solution of 2-bromo-4-methylphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
The mixture is stirred at room temperature for 20 minutes.
-
4-Fluorobenzyl bromide (1.1 eq.) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-bromo-2-((4-fluorobenzyl)oxy)-4-methylbenzene.
Step 2: Synthesis of this compound
-
A solution of 1-bromo-2-((4-fluorobenzyl)oxy)-4-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an inert atmosphere (nitrogen or argon).
-
n-Butyllithium (n-BuLi, 1.1 eq., 2.5 M solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq.) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C and stirred vigorously for 1 hour.
-
The mixture is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting solid is triturated with a mixture of hexane and diethyl ether to yield this compound as a solid.
Caption: Synthetic workflow for the preparation of the target boronic acid.
Cross-Coupling with Heteroaryl Halides
The synthesized boronic acid can be effectively coupled with a variety of heteroaryl halides using a palladium catalyst. The following protocol is a general procedure that can be adapted for different substrates.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel is added this compound (1.2 eq.), the heteroaryl halide (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
The vessel is sealed and evacuated and backfilled with an inert atmosphere (nitrogen or argon) three times.
-
A degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M with respect to the heteroaryl halide) is added.
-
The reaction mixture is heated to 90-100 °C and stirred for 8-16 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
References
Application Notes and Protocols for 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a specialized organic reagent with significant potential in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features—a boronic acid group for cross-coupling, a bromine atom for further functionalization, and a fluorinated benzyloxy moiety—make it a versatile building block for creating novel biaryl and poly-aryl structures. This document provides a guide to its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide (or triflate).
Generalized Reaction Scheme
The general transformation can be depicted as follows:
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, the following considerations are crucial:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligand is critical. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladacycles. The ligand influences the stability and activity of the catalyst.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction is typically carried out in a two-phase system or in a polar aprotic solvent. Common solvent systems include toluene/water, dioxane/water, or dimethylformamide (DMF). The choice of solvent affects the solubility of the reactants and the catalyst's efficacy.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation can also be employed to accelerate the reaction.
-
Inert Atmosphere: To prevent the degradation of the palladium catalyst, Suzuki-Miyaura reactions are almost always performed under an inert atmosphere (e.g., nitrogen or argon).
Representative Experimental Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. This data is intended to serve as a guide for reaction development.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene | 110 | 16 | 72 |
| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 80 | 10 | 88 |
Detailed Experimental Protocol (Generalized)
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction using this compound. Note: This is a template and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, 4:1 mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
This diagram outlines the logical progression from combining the initial reactants to obtaining the final purified product. Each step is crucial for the successful synthesis of the target biaryl compound. Researchers should pay close attention to maintaining an inert atmosphere and ensuring the purity of their reagents and solvents.
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a substituted benzyloxy group, allows for sequential and site-selective cross-coupling reactions. This enables the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in many pharmacologically active compounds. The boronic acid group is ideal for Suzuki-Miyaura cross-coupling reactions, while the bromine atom can participate in various other palladium-catalyzed couplings such as Buchwald-Hartwig, Sonogashira, or Heck reactions. This document provides a detailed protocol for the multi-gram scale synthesis of this versatile reagent, along with application notes for its use in drug development workflows.
Synthetic Pathway Overview
The synthesis of this compound can be achieved in a three-step sequence starting from commercially available 4-methylphenol. The pathway involves an electrophilic bromination, followed by a Williamson ether synthesis, and finally a lithium-halogen exchange and borylation to install the boronic acid functionality.
Application Notes and Protocols: 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective enzyme inhibitors through Suzuki-Miyaura cross-coupling reactions. Its structural features, including the boronic acid moiety for palladium-catalyzed coupling, a bromine atom for further functionalization, and a fluorinated benzyloxy group which can enhance pharmacokinetic properties, make it a valuable reagent in drug discovery. This document details its application in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, providing quantitative data, experimental protocols, and pathway diagrams.
Application: Synthesis of PRMT5 Inhibitors
A significant application of this compound and its analogs is in the construction of advanced intermediates for PRMT5 inhibitors. PRMT5 is a critical enzyme in epigenetic regulation and is a validated target in oncology. Inhibitors of PRMT5 have shown promise in treating various cancers, including non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC)[1].
A notable example is the synthesis of the clinical candidate PF-06939999, a potent and selective S-adenosylmethionine (SAM)-competitive PRMT5 inhibitor[2][3]. While the publicly available synthesis details for PF-06939999 utilize a closely related non-fluorinated analog, 3-bromo-2-(benzyloxy)-5-methylphenylboronic acid, the methodology is directly applicable to the fluoro-substituted version. The introduction of a fluorine atom on the benzyloxy group is a common medicinal chemistry strategy to improve metabolic stability and binding affinity.
The following table summarizes the biological activity of PF-06939999, a compound synthesized using a key intermediate derived from a similar phenylboronic acid.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PF-06939999 | PRMT5 | SDMA expression | 1.1 | A427 | [2] |
| PF-06939999 | PRMT5 | Ki | <0.005 | - | [4] |
SDMA: Symmetric Dimethylarginine
Cellular Activity of PF-06939999:
| Cell Line | Cancer Type | Proliferation IC50 | Effect | Reference |
| A427 | NSCLC | Potent Inhibition | G1 phase cell cycle arrest, Apoptosis | [2][3] |
| NCI-H441 | NSCLC | Potent Inhibition | - | [2][3] |
| NCI-H1975 | NSCLC | Potent Inhibition | G2/M phase cell cycle arrest | [2] |
| A549 | NSCLC | Potent Inhibition | Cellular senescence | [2] |
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid, which is a key step in the synthesis of PRMT5 inhibitors.
Materials:
-
Aryl bromide (e.g., intermediate derived from this compound) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed using microwave irradiation for shorter reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The following is a representative synthetic step for a key intermediate of PF-06939999, illustrating the application of the Suzuki coupling.
Step: Coupling of the Phenyl Bromide with Pyrazole Boronic Acid Ester
-
Reactants:
-
(1S,2S,3S,5R)-3-(2-(benzyloxy)-3-bromo-5-methylphenoxy)-5-(7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Aqueous sodium carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane
-
Procedure: The reactants, catalyst, and base are dissolved in 1,4-dioxane and heated under an inert atmosphere until the reaction is complete as monitored by LC-MS. The resulting biaryl compound is then purified using standard chromatographic techniques.
Visualizations
// Nodes SAM [label="SAM\n(S-adenosylmethionine)", fillcolor="#FBBC05", fontcolor="#202124"]; PRMT5 [label="PRMT5/MEP50\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones (H3, H4)\nSpliceosomal Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; SDMA [label="sDMA\n(Symmetric Dimethylarginine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Transcriptional Regulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Splicing [label="RNA Splicing", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cancer [label="Cancer Cell\nProliferation & Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="PF-06939999\n(PRMT5 Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SAM -> PRMT5 [label="Methyl Donor"]; PRMT5 -> Histones [label="Methylation"]; Histones -> SDMA; SDMA -> Transcription; SDMA -> Splicing; Transcription -> CellCycle; Splicing -> CellCycle; CellCycle -> Cancer; Apoptosis -> Cancer [arrowhead=tee, label="Inhibits"]; Inhibitor -> PRMT5 [arrowhead=tee, label="Inhibits\n(SAM-competitive)"]; } dot Caption: PRMT5 signaling pathway and the mechanism of inhibition by PF-06939999.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Combine Aryl Bromide,\nBoronic Acid, Catalyst, Base"]; inert [label="Establish Inert\nAtmosphere (Ar/N2)"]; solvent [label="Add Anhydrous Solvent"]; heat [label="Heat and Stir\n(Conventional or Microwave)"]; monitor [label="Monitor Reaction\n(TLC/LC-MS)"]; workup [label="Aqueous Workup\n(Extraction)"]; dry [label="Dry and Concentrate"]; purify [label="Purify\n(Column Chromatography)"]; product [label="Pure Coupled Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reactants; reactants -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> dry; dry -> purify; purify -> product; } dot Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols: 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid as a key building block in the synthesis of advanced functional materials. This versatile organoboron compound serves as a crucial intermediate in the construction of complex organic molecules, particularly biaryl and polyaryl structures that are fundamental to the development of novel materials for organic electronics and other high-performance applications.
Introduction
This compound, with the CAS Number 849062-41-5, is a bifunctional molecule featuring both a boronic acid moiety and a bromine atom. This unique substitution pattern allows for selective and sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the 4'-fluorobenzyloxy group can influence the electronic properties and solubility of the resulting materials, making this compound a valuable tool for fine-tuning the characteristics of target molecules.
The primary application of this compound in materials science is as a precursor in the synthesis of conjugated organic molecules for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to precisely construct carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern materials synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 849062-41-5 |
| Molecular Formula | C₁₄H₁₃BBrFO₃ |
| Molecular Weight | 338.96 g/mol |
| Melting Point | 128-133 °C |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and Toluene. |
Application: Synthesis of a Biaryl Precursor for Functional Materials via Suzuki-Miyaura Coupling
A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. These structures are pivotal in the development of materials for organic electronics. The following protocol details a representative synthesis of a biaryl compound, which could serve as a core component of a larger conjugated molecule for an OLED emitter.
Reaction Scheme
A representative Suzuki-Miyaura coupling reaction.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., 2-Bromonaphthalene) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent: Toluene and Water (4:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (Toluene/Water) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure biaryl product.
Expected Results and Data Presentation
The successful synthesis of the target biaryl compound would be confirmed by spectroscopic analysis. The following table summarizes hypothetical data for the synthesized product.
| Analysis | Expected Outcome |
| Yield | 85-95% |
| ¹H NMR | Disappearance of the boronic acid proton signal. Appearance of new aromatic proton signals corresponding to the coupled aryl group. |
| ¹³C NMR | Appearance of new carbon signals in the aromatic region. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the biaryl product. |
| Purity (HPLC) | >98% |
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of a functional material using this compound as a key building block.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered and electronically complex substrate, 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are common due to its significant steric hindrance from the ortho-bromo and benzyloxy groups. The primary factors to systematically investigate are the catalyst/ligand system, the choice of base, and the reaction solvent. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for such challenging substrates. It is crucial to employ a catalytic system known to be effective for sterically demanding couplings.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich boronic acids.[1] This is often exacerbated by strong bases in aqueous media.[1] To minimize this, consider the following:
-
Use a milder base: Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[1]
-
Anhydrous Conditions: Since water is the proton source, switching to anhydrous solvents can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent premature degradation and slowly release the boronic acid under reaction conditions.[1][2]
Q3: Homocoupling of the boronic acid is a major side product. What causes this and how can it be prevented?
A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][3] To prevent this:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can be beneficial. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[1]
-
Bulky Ligands: Employing bulky, electron-rich ligands can sterically hinder the formation of the homocoupled product and favor the desired cross-coupling pathway.[1][5]
Q4: Which catalyst and ligand combination is recommended for this sterically hindered boronic acid?
A4: For sterically hindered substrates, particularly those with ortho-substituents, highly active catalyst systems are required.[6][1] Buchwald-type biarylphosphine ligands are essential as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent choices that have demonstrated high efficacy in coupling hindered substrates.[1][7]
-
N-Heterocyclic Carbenes (NHCs): These are also highly effective ligands for promoting challenging couplings.[1][8]
-
Pre-catalysts: Using air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species in situ can improve reproducibility.
Troubleshooting Guide
Issue: Low Conversion of Starting Materials
This is the most common issue when working with a sterically demanding substrate like this compound. Below is a systematic approach to optimizing the reaction yield.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) | Expected Yield Range (%) | Reference |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | XPhos Pd G3 (2 mol%) | [1][9] | |
| Ligand | None | XPhos (3 mol%) | None | [1][7] | |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | t-BuOK (2.0 equiv) | [8][10][11] | |
| Solvent | Toluene/H₂O (4:1) | Dioxane | 2-MeTHF | [8][12] | |
| Temperature | 80 °C | 110 °C | 100 °C | [13] | |
| Reaction Time | 24 h | 18 h | 12 h | ||
| Yield | <10% | >85% | >80% |
Protocol 1: Standard Suzuki-Miyaura Coupling (Often fails for this substrate)
This protocol is provided as a baseline and is not recommended for the title compound but is often a starting point in many labs.
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 equiv), the desired aryl halide (1.2 equiv), and Sodium Carbonate (Na₂CO₃) (2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the boronic acid.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Protocol for Hindered Substrates
This protocol incorporates best practices for challenging Suzuki couplings.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered, dry Potassium Phosphate (K₃PO₄) (2.0 equiv).[1][4]
-
Catalyst/Ligand Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%) and XPhos (3 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum. If not already under a positive pressure of inert gas, evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
Relationship of Key Reaction Parameters
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
Welcome to the technical support center for 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS: 849062-41-5). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: While specific side reactions are highly dependent on the reaction conditions and coupling partner, several common side reactions associated with boronic acids in Suzuki-Miyaura couplings include:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding deborylated arene (1-bromo-2-(4'-fluorobenzyloxy)-5-methylbenzene). This side reaction is often promoted by elevated temperatures, prolonged reaction times, and the presence of aqueous basic conditions.
-
Homocoupling (Glaser coupling): Dimerization of the boronic acid can occur to form a symmetrical biaryl. This is often catalyzed by the palladium catalyst, especially at high catalyst loadings or in the presence of oxygen.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. While boroxines can also participate in Suzuki-Miyaura coupling, their different reactivity profile compared to the free boronic acid can lead to inconsistent reaction rates and yields.
Q2: How can I minimize protodeboronation?
A2: To minimize protodeboronation, consider the following strategies:
-
Use anhydrous solvents and reagents: Water can be a proton source.
-
Employ a milder base: Strong bases can accelerate protodeboronation. Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Optimize reaction temperature and time: Avoid excessive heat and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Use a higher equivalent of the boronic acid: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss due to this side reaction.
Q3: What is the stability and proper storage condition for this compound?
A3: Boronic acids are generally sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Long-term storage in a desiccator or freezer can help maintain its integrity.
Q4: Can the boroxine form of this boronic acid be used in coupling reactions?
A4: Yes, boroxines are generally active in Suzuki-Miyaura coupling reactions. However, the stoichiometry of the reaction will change as three molecules of the boronic acid form one molecule of boroxine. If significant boroxine formation is suspected, it may be necessary to adjust the equivalents of the boronic acid used in the reaction. To regenerate the free boronic acid from the boroxine, it can be dissolved in a suitable solvent (e.g., THF/water) and stirred.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inactive catalyst.2. Poor quality of boronic acid (degradation).3. Suboptimal reaction conditions (base, solvent, temperature).4. Presence of impurities that inhibit the catalyst. | 1. Use a fresh batch of palladium catalyst and ligand.2. Check the purity of the boronic acid by NMR or LC-MS. Consider recrystallization if necessary.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, toluene, DMF), and temperatures.4. Ensure all reagents and solvents are pure and anhydrous. |
| Formation of significant amounts of deborylated side product | Protodeboronation of the boronic acid. | 1. Refer to FAQ Q2 for strategies to minimize protodeboronation.2. Use a less polar solvent.3. Degas the reaction mixture thoroughly to remove oxygen. |
| Presence of a high molecular weight impurity corresponding to a dimer of the starting boronic acid | Homocoupling of the boronic acid. | 1. Decrease the palladium catalyst loading.2. Ensure the reaction is carried out under a strictly inert atmosphere.3. Add the boronic acid slowly to the reaction mixture. |
| Inconsistent reaction results between batches | Formation of boroxine. | 1. Store the boronic acid under strictly anhydrous conditions.2. Before use, dissolve the boronic acid in a solvent mixture containing water to hydrolyze any boroxine back to the free boronic acid, then remove the water if the reaction requires anhydrous conditions.3. Characterize the boronic acid by ¹H NMR to determine the ratio of free acid to boroxine. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship: Common Fates of the Boronic Acid in a Suzuki-Miyaura Coupling Reaction
Caption: Potential reaction pathways for the boronic acid.
Experimental Workflow: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low product yield.
preventing protodeboronation of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing protodeboronation of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Understanding Protodeboronation
Protodeboronation is a common undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the starting material and the formation of a deboronated byproduct.[1][2] This process is often catalyzed by acidic or basic conditions and can be influenced by factors such as temperature, the choice of solvent, and the electronic and steric properties of the arylboronic acid itself.[1] For this compound, the presence of an electron-donating ortho-alkoxy group can increase the electron density on the aromatic ring, potentially making it more susceptible to protodeboronation under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protodeboronation for this specific arylboronic acid?
A1: The primary cause of protodeboronation for this compound is typically exposure to basic aqueous conditions, which are common in Suzuki-Miyaura coupling reactions.[1][3] The base promotes the formation of a more reactive boronate anion, which is then susceptible to protonolysis by water.[1] The electron-donating nature of the ortho-benzyloxy group can further exacerbate this issue.
Q2: How can I detect and quantify the extent of protodeboronation in my reaction?
A2: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively observe the formation of the less polar, deboronated byproduct (3-Bromo-2-(4'-fluorobenzyloxy)-5-methylbenzene).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and quantifying the starting material, desired product, and the protodeboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to determine the ratio of the boronic acid to its protodeboronated counterpart by integrating characteristic signals.[3]
Q3: Is it better to use the boronic acid directly or convert it to a boronate ester?
A3: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance stability and reduce the rate of protodeboronation.[4][5] Boronate esters are generally more robust to the reaction conditions and can be purified more easily.[4][5] However, the stability of boronic esters can be nuanced, and hydrolysis back to the boronic acid can still occur in situ.[3][6] For challenging couplings, using a "slow-release" strategy with MIDA boronates can be particularly effective in minimizing the concentration of the free boronic acid and thus reducing side reactions.[7]
Q4: How should I store this compound to minimize degradation?
A4: To ensure the longevity and purity of your boronic acid, store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and air, as boronic acids can be susceptible to oxidation and dehydration to form boroxines.
Troubleshooting Guides
Issue 1: Significant formation of the protodeboronated byproduct is observed.
This is a common issue, especially in Suzuki-Miyaura reactions run under standard conditions. The following workflow can help troubleshoot and mitigate this problem.
Troubleshooting Workflow for Excessive Protodeboronation
Caption: Troubleshooting flowchart for minimizing protodeboronation.
Experimental Protocol: Conversion to the Pinacol Ester
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a suitable solvent such as toluene or THF.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography.
Issue 2: Low or no yield of the desired cross-coupling product.
Low yields can be a result of protodeboronation, but other factors related to the sterically hindered nature of the boronic acid can also play a role.
Logical Relationship for Optimizing Low-Yielding Suzuki Coupling
Caption: Decision tree for optimizing low-yielding Suzuki reactions.
Data Summary
The choice of reaction conditions can significantly impact the outcome of Suzuki-Miyaura couplings involving sterically hindered and potentially unstable boronic acids. The following table summarizes recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale |
| Boron Reagent | Pinacol or MIDA boronate ester | Increased stability, reduced protodeboronation.[4][5][7] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) | Efficient for sterically hindered substrates and can accelerate the desired coupling over protodeboronation.[8][9][10][11] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting transmetalation without excessively accelerating protodeboronation. |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) | Minimizes the proton source for protodeboronation.[12] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric hindrance, but should be optimized to avoid thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and boronic acid. |
By carefully considering these factors and utilizing the troubleshooting guides, researchers can significantly improve the success rate of reactions involving this compound and minimize the undesired protodeboronation side reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter.
Issue 1: Low to No Yield of Desired Product
-
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a Suzuki reaction with this sterically hindered boronic acid can stem from several factors. The substitution pattern of your boronic acid, with bulky groups ortho to both the bromine and the boronic acid, presents significant steric challenges.[1][2]
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is the most critical factor for sterically demanding substrates.[3] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the formation of a highly reactive palladium(0) species that can facilitate the challenging oxidative addition and reductive elimination steps.[2][4]
-
-
Suboptimal Base and Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[5][6]
-
Recommendation: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often a reliable choice for hindered couplings.[4][7] Cesium carbonate (Cs₂CO₃) can also be effective, particularly due to its solubility in organic solvents.[2][6] The solvent should be anhydrous and thoroughly degassed. Toluene, dioxane, or a mixture of dioxane/water are common choices.[1][4]
-
-
Insufficient Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers for the catalytic cycle.[4]
-
Recommendation: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100–110 °C.[1]
-
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
-
Recommendation: Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and the reaction is run under a strictly inert atmosphere.[8]
-
-
Issue 2: Significant Protodeboronation of the Boronic Acid
-
Question: I am observing a significant amount of the protodeboronated side product, 1-bromo-2-(4'-fluorobenzyloxy)-5-methylbenzene. How can I minimize this side reaction?
-
Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[9] This is a common side reaction in Suzuki couplings, especially with electron-rich boronic acids or under harsh conditions.[2][9]
Potential Causes & Troubleshooting Steps:
-
Harsh Reaction Conditions: High temperatures and strong bases, especially in the presence of water, can promote protodeboronation.[2][3]
-
Recommendation: If possible, use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] If the reaction requires higher temperatures, try to minimize the reaction time.
-
-
Boronic Acid Instability: Some boronic acids are inherently unstable under the reaction conditions.
-
Recommendation: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester.[9][10] These derivatives can provide a slow release of the boronic acid into the reaction mixture, minimizing its concentration and thus the likelihood of protodeboronation.[9]
-
-
Issue 3: Formation of Homocoupling Byproducts
-
Question: My reaction mixture contains significant amounts of homocoupled products from my aryl halide and/or the boronic acid. What causes this and how can I prevent it?
-
Answer: Homocoupling is a common side reaction where two molecules of the aryl halide or two molecules of the boronic acid couple with each other.
Potential Causes & Troubleshooting Steps:
-
Oxygen in the Reaction: The presence of oxygen can facilitate the homocoupling of boronic acids.[1]
-
Recommendation: Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[8]
-
-
Catalyst System: Some catalyst systems may be more prone to promoting homocoupling.[3]
-
Recommendation: Experiment with different palladium sources and ligands. Sometimes, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best starting conditions for a Suzuki reaction with this compound?
-
A1: A good starting point would be to use a bulky, electron-rich ligand like SPhos or XPhos with a palladium precatalyst (e.g., XPhos Pd G3).[1] For the base, potassium phosphate (K₃PO₄) is a reliable choice.[7] A common solvent system is a 10:1 mixture of dioxane and water.[1] The reaction should be heated to around 100-110 °C and monitored for completion.[1]
-
-
Q2: How can I monitor the progress of my reaction?
-
A2: You can monitor the reaction by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Q3: My boronic acid appears to be decomposing on storage. How can I prevent this?
-
Q4: Can I use a different aryl halide with this boronic acid?
Data Presentation
Table 1: Recommended Reaction Parameters for Challenging Suzuki Couplings
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos Pd G3) | Palladacycle precatalysts are often more stable and provide reproducible results.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligands | Essential for coupling sterically hindered substrates by promoting oxidative addition and reductive elimination.[1][3][4] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective for challenging couplings.[2][7] |
| Solvent | Anhydrous, degassed Toluene, Dioxane, or Dioxane/H₂O mixtures | Aprotic solvents are generally preferred; water can be necessary for the activity of some inorganic bases.[1][4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the steric hindrance.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst decomposition and homocoupling side reactions.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound:
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Reagent Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and any additional ligand if required.[1][6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
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Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[1]
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
purification of products from 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of biaryl products resulting from Suzuki coupling reactions, with a specific focus on the use of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in a Suzuki coupling reaction?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the aryl halide), the homocoupled byproduct of the aryl halide, and a self-coupled dimer or oligomers of the this compound itself.[1][2] Additionally, protodeboronation of the starting material (replacement of the -B(OH)₂ group with -H) can occur.[2] Residual palladium catalyst and inorganic salts from the base are also common.[3]
Q2: What is the recommended initial workup procedure after the coupling reaction is complete?
A2: A standard aqueous workup is the essential first step. This procedure removes the majority of inorganic salts and water-soluble impurities, such as the base used in the reaction.[3] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[4]
Q3: How can I effectively remove unreacted this compound?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude organic mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which then partitions into the aqueous layer during an extraction.[3][5]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a frequent challenge in purifying Suzuki coupling products.[6] The following methods are recommended:
-
Meticulous Column Chromatography: Using a long column and a shallow solvent gradient can enhance separation.[3][7] It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[3][7]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.[4][8] The key is to find a solvent or solvent system in which the desired product and the impurity have different solubilities at different temperatures. Trial and error with small amounts of material is recommended to find the ideal solvent.[7]
Q5: Why is removing the residual palladium catalyst critical, and what are the best methods to do so?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is essential due to toxicity concerns and regulatory requirements.[3] Common methods include:
-
Filtration: Passing the reaction mixture through a plug of Celite or silica gel can remove heterogeneous palladium catalysts.[3][4]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are materials, often functionalized silica or polymers, that selectively bind to the palladium, allowing it to be removed by filtration.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography. | 1. The product is highly polar and is sticking to the silica gel. 2. The product is unstable on silica gel. 3. Improper solvent system was used, leading to very broad peaks. | 1. Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7] 2. Consider using a different stationary phase like alumina or a reverse-phase column. Alternatively, deactivating the silica gel with triethylamine may help.[9] 3. Re-optimize the solvent system using TLC to achieve an Rf value of approximately 0.2-0.3 for the product.[7] |
| The product appears as an oil and will not crystallize. | 1. The presence of impurities is inhibiting crystallization. 2. The product is intrinsically an oil or has a very low melting point. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[3] 2. If the product is indeed an oil, purification by chromatography is the most appropriate method.[3] |
| Significant amount of homocoupling or self-coupling product observed. | 1. The presence of oxygen in the reaction mixture can promote homocoupling.[2][10] 2. The use of a Pd(II) precatalyst can promote homocoupling during its reduction to Pd(0).[2] 3. The bifunctional nature of this compound makes it prone to self-coupling. | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[3] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[3] 3. For purification, meticulous column chromatography or recrystallization is required to separate the desired product from the dimer/oligomers.[3] |
| Product and starting material co-elute during chromatography. | 1. The polarity of the product and starting material are very similar. 2. The chosen solvent system is not optimal. | 1. Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can alter selectivity.[7] 2. If one compound has an acidic or basic functional group, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can dramatically change its retention time.[7] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 10 volumes) to remove water-soluble reagents.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) (2 x 5 volumes) if unreacted boronic acid is a concern.
-
Brine (1 x 10 volumes) to facilitate phase separation and remove residual water.[11]
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Select an appropriate solvent system: Use TLC to find a solvent mixture that gives the desired product an Rf value of ~0.2-0.3 and provides good separation from impurities.
-
Prepare the column: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure the silica bed is level and free of cracks.[12]
-
Load the sample: Dissolve the crude product in a minimal amount of the elution solvent or a more volatile solvent (like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9][13]
-
Elute the column: Carefully add the eluent to the top of the column and apply gentle positive pressure. Begin elution with the determined solvent system. For difficult separations, a gradient elution (gradually increasing the polarity of the eluent) can be highly effective.[9]
-
Collect and analyze fractions: Collect the eluate in a series of fractions. Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Choose a suitable solvent: The ideal solvent should dissolve the crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. Test small batches with various solvents (e.g., hexanes, ethanol, methanol, ethyl acetate, or mixtures) to find the best one.[4]
-
Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed.
-
Cool the solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the product: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary Tables
Table 1: Common Impurities and Characteristics
| Impurity Type | Chemical Nature | Typical Polarity | Removal Strategy |
| Unreacted Aryl Halide | Neutral Organic | Similar to product | Column Chromatography, Recrystallization |
| Unreacted Boronic Acid | Acidic Organic | More polar than product | Basic wash (e.g., NaOH(aq)), Column Chromatography |
| Homocoupled/Self-coupled Product | Neutral Organic | Often very similar to product | Meticulous Column Chromatography, Recrystallization[3] |
| Protodeboronated Starting Material | Neutral Organic | Less polar than boronic acid | Column Chromatography |
| Palladium Catalyst | Metal Complex | Can vary | Filtration through Celite/Silica, Metal Scavengers[3] |
| Inorganic Base (e.g., K₂CO₃) | Inorganic Salt | Highly Polar | Aqueous Workup[3] |
Table 2: Typical Solvent Systems for Biaryl Purification via Column Chromatography
| Solvent System (Eluent) | Polarity | Common Application |
| Hexanes / Ethyl Acetate | Low to Medium | Standard choice for a wide range of biaryl compounds.[7] |
| Hexanes / Dichloromethane | Low to Medium | Good for separating less polar compounds. |
| Dichloromethane / Methanol | Medium to High | Used for more polar biaryl compounds.[7] |
| Toluene / Ethyl Acetate | Low to Medium | Can offer different selectivity compared to alkane-based systems. |
| Hexanes / Diethyl Ether | Low to Medium | Ether can provide different separation characteristics than ethyl acetate.[7] |
Visual Guides
Caption: A step-by-step workflow for the purification and isolation of biaryl products.
Caption: A logical guide for troubleshooting difficult chromatographic separations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. youtube.com [youtube.com]
catalyst screening for Suzuki coupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst screening of the Suzuki coupling reaction involving 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid and its coupling partners.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling reaction with a sterically hindered substrate like this compound?
A1: For sterically hindered substrates, particularly those with ortho-substituents, more robust reaction conditions are often necessary. A reliable starting point involves using a bulky, electron-rich phosphine ligand, a palladium precatalyst, a suitable base, and an appropriate solvent.[1][2]
Recommended Starting Conditions:
-
Palladium Precatalyst: A Buchwald-type precatalyst such as XPhos Pd G3 (0.5–2 mol%) is often effective for challenging substrates.[3]
-
Ligand: Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are essential for promoting the reaction of sterically hindered partners.[1][3]
-
Base: Finely powdered potassium phosphate (K₃PO₄) (2.0–3.0 equivalents) is a common and effective choice.[1][3]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene, often with a small amount of water, are preferred.[1][4]
-
Temperature: Elevated temperatures, typically in the range of 80–120 °C, are often required to overcome the activation energy barrier for sterically hindered substrates.[1][4]
Q2: My boronic acid appears to be degrading. What are the common side reactions and how can I mitigate them?
A2: Boronic acids can be susceptible to several side reactions, primarily protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (dimerization of the boronic acid).[3][5]
Mitigation Strategies:
-
Protodeboronation: This is often catalyzed by moisture and certain bases.[5] Using anhydrous solvents and carefully selecting the base can help. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can significantly reduce this side reaction.[3][4]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or certain palladium(II) species.[3] To minimize homocoupling, it is crucial to thoroughly degas all solvents and the reaction mixture and to use a reliable Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[3]
Q3: What alternatives to boronic acids can be used to improve stability and reactivity?
A3: If boronic acid instability is a concern, several alternatives offer enhanced stability and can be used directly in the coupling reaction:
-
Boronate Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under reaction conditions, minimizing its degradation.[3][6]
-
Potassium Trifluoroborate Salts (-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[3][7]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | 1. Inactive Catalyst/Ligand System: The chosen catalyst and ligand may not be suitable for the sterically hindered substrate. 2. Insufficient Reaction Temperature: Steric hindrance can lead to a high activation energy barrier. 3. Poor Quality Reagents: Degradation of the boronic acid or impurities in other reagents. | 1. Screen Catalysts and Ligands: Test a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) and consider N-heterocyclic carbene (NHC) ligands. Use a reliable palladium precatalyst (e.g., a G2 or G3 Buchwald precatalyst). 2. Increase Reaction Temperature: Gradually increase the temperature, potentially up to 120-140 °C. Microwave irradiation can also be effective. 3. Use High-Purity Reagents: Ensure the boronic acid is pure or consider converting it to a more stable boronate ester. Use freshly opened, anhydrous solvents. | [1][2][4] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture. 2. Inefficient Pd(0) Generation: If using a Pd(II) source, its reduction to the active Pd(0) catalyst may be incomplete. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period. 2. Use a Pd(0) Source or Precatalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a modern precatalyst that efficiently generates the active catalyst. | [3] |
| Protodeboronation of the Starting Material | 1. Presence of Water: The boronic acid is reacting with residual water. 2. Base-Mediated Decomposition: The chosen base may be promoting the decomposition of the boronic acid. | 1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. 2. Use a Milder Base: Consider using a milder base like potassium fluoride (KF). 3. Use a More Stable Boron Reagent: Convert the boronic acid to a pinacol ester or a trifluoroborate salt. | [3][4][8] |
| Formation of Dehalogenated Byproduct | The aryl bromide is being reduced instead of undergoing cross-coupling. | This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help. | [4] |
Experimental Protocols
General Protocol for Catalyst Screening in Suzuki Coupling
This protocol is a general guideline for screening various catalysts, ligands, and bases for the Suzuki coupling of this compound with an aryl halide.
-
Reagent Preparation:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).[3]
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[3]
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography.[3]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]
Caption: A decision tree for troubleshooting low yield in Suzuki coupling.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
effect of base and solvent on 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. The information provided is intended to assist in optimizing reaction conditions and resolving common issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction forms a carbon-carbon bond, allowing for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[2]
Q2: How does the structure of this boronic acid affect its reactivity?
A2: The reactivity of this molecule is influenced by several structural features:
-
Steric Hindrance: The presence of a bromo and a 4'-fluorobenzyloxy group ortho to the boronic acid moiety creates significant steric hindrance. This can slow down the transmetalation and reductive elimination steps in the Suzuki-Miyaura catalytic cycle, often requiring more forcing reaction conditions.[3][4]
-
Electronic Effects: The electron-donating nature of the benzyloxy group and the methyl group can increase the electron density on the aromatic ring, which may impact the oxidative addition step if this molecule is used as the aryl halide partner in a coupling reaction. Conversely, as a boronic acid partner, these groups can influence the nucleophilicity of the aryl group being transferred.
Q3: What are the common side reactions to be aware of?
A3: The most common side reactions are homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[3]
-
Homocoupling: This is often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3]
-
Protodeboronation: This can occur in the presence of water or acidic conditions, especially at elevated temperatures.[5]
Q4: How can I minimize side reactions?
A4: To minimize side reactions, consider the following:
-
Degassing: Rigorously degas all solvents and the reaction vessel to remove oxygen.[3]
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid issues with the in situ reduction of Pd(II) precatalysts.[3]
-
Anhydrous Conditions: For sensitive substrates, using anhydrous solvents can help prevent protodeboronation.[5]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[3]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or no yield is a common problem, often stemming from issues with the catalyst, base, solvent, or reaction setup.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Consider using a pre-formed, air-stable palladacycle.[3] | Palladium catalysts, especially phosphine-based ones, can degrade over time. |
| Insufficient Base Strength | Switch to a stronger base. For sterically hindered substrates, stronger bases like K₃PO₄, Cs₂CO₃, or even t-BuOK can be more effective.[4] | The base is crucial for activating the boronic acid for transmetalation.[4] |
| Poor Solvent Choice | Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often effective for dissolving the inorganic base.[6][7] For sterically hindered couplings, 2-MeTHF has shown good results.[8] | The solvent impacts reagent solubility, catalyst stability, and the reaction mechanism.[9][10] |
| Oxygen Contamination | Ensure thorough degassing of solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3] | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3] |
| Low Reaction Temperature | Increase the reaction temperature. Sterically hindered couplings often require higher temperatures (e.g., 80–110 °C) to proceed at a reasonable rate.[3] | Higher temperatures provide the necessary activation energy to overcome steric barriers. |
Issue 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product derived from the dimerization of the boronic acid is a common side product.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Improve degassing procedures for all solvents and the reaction vessel.[3] | Oxygen promotes the oxidative homocoupling of boronic acids.[3] |
| Inefficient Pd(II) Reduction | Use a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] | If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[3] |
| Inappropriate Ligand | Employ bulky, electron-donating ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[3] | These ligands can favor the desired cross-coupling pathway over homocoupling.[3] |
Data on Base and Solvent Effects in Suzuki-Miyaura Couplings
The following table summarizes the effects of various bases and solvents on Suzuki-Miyaura coupling reactions, which can be used as a starting point for optimizing the reaction of this compound.
| Base | Common Solvents | Typical Yields | Notes |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Good to Excellent | A moderately strong base, often effective for hindered substrates.[4] The presence of water can be beneficial.[4] |
| Cs₂CO₃ | Dioxane/H₂O, 2-MeTHF/H₂O | Good to Excellent | A strong base that is often effective for challenging couplings.[4][8] |
| K₂CO₃ | Toluene/H₂O, Water | Moderate to Good | A common and cost-effective base.[2] |
| NaOH | THF/H₂O, MeOH/H₂O | Good to Excellent | A strong base that performs well in aqueous solvent systems.[1][6] |
| t-BuOK | THF, Toluene | Good to Excellent | A very strong base that may be necessary for particularly hindered systems.[4] |
| Solvent System | Typical Bases | Typical Yields | Notes |
| Dioxane/H₂O | K₃PO₄, K₂CO₃, Cs₂CO₃ | Good to Excellent | A common and effective solvent system for a wide range of Suzuki couplings.[6] |
| Toluene/H₂O | K₂CO₃, K₃PO₄ | Good to Excellent | Good for reactions at higher temperatures.[2] |
| THF/H₂O | NaOH, K₃PO₄ | Good to Excellent | A versatile solvent system.[1][6] |
| Methanol/H₂O | NaOH | Excellent | A 3:2 mixture of MeOH:H₂O has been shown to be highly effective.[6] |
| 2-MeTHF/H₂O | Cs₂CO₃ | Excellent | Can provide improved yields for hindered substrates compared to other ethereal solvents.[8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a general starting point and may require optimization for the specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the boronic acid, aryl halide, and base.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Catalyst Addition: Add the palladium catalyst to the reaction flask under a positive flow of argon.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Caption: Logical relationship between base/solvent choice and reaction outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
minimizing homocoupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
Topic: Minimizing Homocoupling of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions and why is it problematic with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent, in this case, this compound, react with each other to form a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling of arylboronic acids?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1][2][3] Therefore, rigorous exclusion of oxygen is critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[2][4] This is particularly an issue at the beginning of the reaction before the main catalytic cycle is established.[2]
Q3: Does the structure of this compound make it more susceptible to homocoupling?
A3: While there is no specific data on this particular molecule in the provided search results, arylboronic acids with electron-donating groups can sometimes be more prone to homocoupling. The methyl and benzyloxy groups on the phenyl ring of your compound are electron-donating, which might increase its reactivity towards homocoupling. Conversely, the bromo substituent is electron-withdrawing. The overall susceptibility will be a balance of these electronic effects.
Q4: Can the stability of my this compound affect the extent of homocoupling?
A4: Yes, the stability of the boronic acid is crucial. Boronic acids can be unstable and undergo decomposition through processes like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[5][6] This decomposition can be influenced by factors like pH, temperature, and the solvent used.[6] While not directly leading to homocoupling, decomposition reduces the concentration of the desired starting material, potentially altering the reaction kinetics and leading to a less efficient main reaction, which can make side reactions like homocoupling more prominent. To enhance stability, boronic acids can be converted to more stable esters, such as pinacol or MIDA esters.[5][7]
Troubleshooting Guide
Issue: High levels of homocoupling byproduct observed in the reaction with this compound.
Below is a step-by-step guide to troubleshoot and minimize the formation of the homocoupled dimer.
Step 1: Deoxygenation and Inert Atmosphere
Q: My reaction is turning black quickly, and I see a lot of byproduct. What should I do first?
A: This often indicates the presence of oxygen, which can lead to catalyst decomposition and promote homocoupling.[3] The most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.
Protocol for Rigorous Deoxygenation:
-
Solvent Degassing: Before use, thoroughly degas your solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[8] For more rigorous deoxygenation, especially for larger scale reactions, perform three "freeze-pump-thaw" cycles.[8]
-
Inert Atmosphere: Set up your reaction in a flask that has been oven-dried and cooled under a positive pressure of argon or nitrogen. Use Schlenk line techniques or a glovebox for the best results.[9]
-
Reagent Handling: Ensure all reagents are added under a counterflow of inert gas.
Step 2: Choice of Palladium Catalyst and Ligand
Q: I am using Pd(OAc)₂ and still see significant homocoupling. Should I change my catalyst?
A: Yes, your choice of palladium source is critical. Pd(II) precatalysts like Pd(OAc)₂ can directly react with your boronic acid to cause homocoupling.[2][4]
Recommendations:
-
Switch to a Pd(0) Source: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize the initial homocoupling caused by Pd(II) species.[5][8]
-
Use Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) which are designed to generate the active Pd(0) species efficiently and cleanly.[10]
-
Optimize the Ligand: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the catalytic cycle, which can outcompete the pathways leading to homocoupling.[8]
Step 3: Reaction Parameters (Base, Solvent, Temperature)
Q: What are the optimal base, solvent, and temperature to minimize homocoupling?
A: The interplay of these parameters is key. A systematic optimization is often necessary.
Recommendations:
-
Base Selection: The choice of base can significantly influence the reaction outcome. A weaker base might be beneficial in some cases to slow down the side reactions. However, the base is necessary to activate the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). An empirical screening of bases is recommended.
-
Solvent System: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[2] While water is often required to dissolve the base and facilitate the reaction, an excessive amount can sometimes promote homocoupling.[2] Aim for the minimum amount of water necessary.
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling.[2] Higher temperatures can accelerate side reactions more than the desired cross-coupling.[2][11]
Step 4: Procedural Modifications
Q: Are there any changes I can make to my experimental setup to reduce homocoupling?
A: Yes, several procedural adjustments can be very effective.
Recommendations:
-
Slow Addition of Boronic Acid: Adding a solution of this compound slowly to the reaction mixture using a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2][8]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess of your coupling partner (the aryl halide) can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in boronic acid homocoupling.[2]
-
Pre-heating the Reaction Mixture: One strategy is to pre-heat the mixture of the palladium catalyst, base, solvent, and aryl halide for about 10 minutes at 60-80°C before adding the boronic acid.[3] This can help to ensure the catalyst is in its active form and ready to engage in the cross-coupling cycle immediately upon addition of the boronic acid.[3]
Data on Minimizing Homocoupling
The following table summarizes general strategies and their expected impact on minimizing the homocoupling of arylboronic acids. The exact quantitative improvements will be specific to the reaction system and should be determined experimentally.
| Parameter | Recommendation | Rationale | Expected Impact on Homocoupling |
| Atmosphere | Rigorous exclusion of oxygen (use of inert gas) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key species in one of the homocoupling pathways.[2][3] | High |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂).[5][8] | Avoids the direct reaction of Pd(II) with the boronic acid which generates the homocoupled product.[2][4] | High |
| Ligand | Use bulky, electron-rich phosphine ligands. | Accelerates the reductive elimination step of the cross-coupling cycle, making the desired reaction faster than the homocoupling side reaction.[8] | Medium to High |
| Boronic Acid Concentration | Slow addition of the boronic acid to the reaction mixture.[2][8] | Keeps the instantaneous concentration of the boronic acid low, reducing the rate of the bimolecular homocoupling reaction.[2] | Medium to High |
| Stoichiometry | Use a slight excess of the aryl halide coupling partner.[2] | Favors the oxidative addition of the palladium catalyst to the aryl halide over side reactions involving the boronic acid.[2] | Medium |
| Temperature | Run the reaction at the lowest effective temperature.[2] | Side reactions are often more sensitive to temperature increases than the desired cross-coupling reaction.[2][11] | Medium |
| Solvent | Use aprotic solvents (e.g., dioxane, THF, toluene) with minimal water content.[2] | An excess of water can sometimes promote homocoupling.[2] | Low to Medium |
| Boronic Acid Stability | Convert the boronic acid to a more stable derivative (e.g., MIDA boronate) for slow release.[7] | Minimizes decomposition and side reactions by maintaining a low concentration of the free boronic acid.[7] | High |
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.
Homocoupling Side Reaction Pathway
Caption: The competing homocoupling side reaction pathway.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
dealing with impurities in 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from the synthetic route used. For boronic acids like this, typical impurities include:
-
Starting materials: Unreacted 1,3-dibromo-2-(4'-fluorobenzyloxy)-5-methylbenzene or the corresponding Grignard or lithium reagent.
-
Homocoupling byproducts: Formation of symmetrical biaryls from the starting aryl halide.
-
Protodeborylation product: The compound where the boronic acid group is replaced by a hydrogen atom.
-
Boronic anhydride (boroxine): A common trimeric anhydride that can form upon dehydration.
-
Residual palladium catalyst: If synthesized via a cross-coupling reaction like the Miyaura borylation.[3][4]
Q2: My NMR spectrum shows broad peaks for the boronic acid protons. Is this normal?
A2: Yes, it is common for the B(OH)₂ protons to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of this peak can also vary depending on the solvent, concentration, and water content. The presence of the boroxine form can also contribute to broader peaks in the aromatic region.
Q3: How should I store this compound to minimize degradation?
A3: Boronic acids are susceptible to dehydration to form boroxines and can also be sensitive to oxidation. Therefore, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).
Q4: Can I use normal phase silica gel chromatography to purify this boronic acid?
A4: Direct purification of boronic acids on silica gel can be challenging due to their polarity and potential for decomposition or strong adsorption to the stationary phase. It is often recommended to first convert the boronic acid to its pinacol ester, which is less polar and more stable for chromatographic purification. After purification, the pinacol ester can be hydrolyzed back to the boronic acid.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
NMR or HPLC analysis shows multiple unexpected peaks.
-
The isolated product is an oil or a sticky solid instead of a crystalline powder.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material. If the reaction has stalled, consider adding more reagent or catalyst. |
| Side Reactions | Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize the formation of byproducts like homocoupled compounds. |
| Work-up Issues | During aqueous work-up, ensure the pH is carefully controlled to prevent decomposition. Boronic acids are generally more stable in acidic conditions. |
| Residual Catalyst | If a palladium catalyst was used, employ a scavenger resin or perform an extraction with a suitable aqueous solution (e.g., aqueous thiourea) to remove residual metal. |
Issue 2: Presence of Boronic Anhydride (Boroxine)
Symptoms:
-
The mass spectrum shows a peak corresponding to the trimeric anhydride.
-
NMR signals may be complex or broadened.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Dehydration | Boronic acids can lose water to form cyclic boroxines, especially upon heating or under vacuum. |
| Purification Method | To break down the boroxine, the crude product can be stirred with a biphasic mixture of diethyl ether and aqueous acid (e.g., 1M HCl) or recrystallized from a solvent mixture containing water. |
Issue 3: Difficulty with Recrystallization
Symptoms:
-
The compound oils out or fails to crystallize from various solvents.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Impurity Level | The presence of significant impurities can inhibit crystallization. Attempt a pre-purification step like an acid-base extraction or a quick filtration through a plug of silica gel (as the pinacol ester). |
| Incorrect Solvent System | Systematically screen a range of solvents and solvent mixtures with varying polarities. Common recrystallization solvents for boronic acids include water, toluene, or mixtures of ethyl acetate and hexanes. |
| Oiling Out | If the compound oils out upon cooling, try cooling the solution more slowly, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal if available. |
Quantitative Data Summary
| Parameter | Value/Range | Analysis Method |
| Purity (Typical Commercial Grade) | >95% | HPLC, NMR |
| Melting Point (°C) | 105-110 | Capillary Melting Point |
| Molecular Formula | C₁₄H₁₃BBrFO₃ | --- |
| Molecular Weight | 338.96 | --- |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Remove Non-Acidic Impurities
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1M NaOH) to convert the boronic acid into its water-soluble boronate salt. Non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, causing the pure boronic acid to precipitate.
-
Extract the precipitated boronic acid back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Pinacol Ester Formation and Chromatography
-
Esterification: Dissolve the crude boronic acid in a suitable solvent (e.g., toluene or THF). Add an equimolar amount of pinacol and heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or LC-MS).
-
Chromatography: After removing the solvent, the resulting crude pinacol ester can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrolysis: The purified pinacol ester is then hydrolyzed back to the boronic acid. A common method is to stir the ester with a suitable solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl) at room temperature until the deprotection is complete. The pure boronic acid can then be isolated by extraction and crystallization.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a typical starting point.
-
Detection: UV detection at a wavelength where the aromatic rings of the molecule absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the boronic acid in the mobile phase or a compatible solvent.
Visualizations
Caption: Troubleshooting workflow for impurity removal.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
improving reaction kinetics for 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful application of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid in your chemical reactions. The information is tailored to address specific challenges you may encounter during your experiments, with a focus on improving reaction kinetics, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling involving this sterically hindered and electronically complex boronic acid can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate due to steric hindrance.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species.
-
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. A weak base may be insufficient.
-
Recommendation: Screen stronger bases such as K₃PO₄, Cs₂CO₃, or KOtBu. The choice of base can also influence the rate of side reactions, so empirical testing is recommended.
-
-
Solvent System: The solvent must be appropriate for the solubility of all reactants and facilitate the catalytic cycle.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The water can be crucial for the activity of certain bases and for promoting the transmetalation step.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction kinetics.
-
Recommendation: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.
-
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.
-
-
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant amounts of homocoupling product (biaryl of the boronic acid) and/or protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize these side reactions?
-
Answer: The formation of homocoupling and protodeboronation byproducts is a common challenge, especially with complex boronic acids. Here are strategies to mitigate these issues:
-
Minimizing Homocoupling:
-
Oxygen Exclusion: The primary cause of homocoupling is often the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.
-
-
Minimizing Protodeboronation:
-
Anhydrous Conditions: While some water can be beneficial, excess water can lead to protodeboronation, especially in the presence of a strong base and at elevated temperatures. Using anhydrous solvents and reagents can be advantageous.
-
Base Selection: Weaker bases like K₂CO₃ or CsF can sometimes reduce the rate of protodeboronation compared to stronger bases.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Suzuki-Miyaura reaction with this boronic acid?
A1: The optimal catalyst loading can vary depending on the specific reaction partners and conditions. A good starting point is typically 1-5 mol% of the palladium catalyst. For challenging couplings, a higher catalyst loading may be necessary, but this should be balanced against the cost and potential for increased side reactions.
Q2: How does the ortho-benzyloxy group affect the reactivity of this boronic acid?
A2: The ortho-(4'-fluorobenzyloxy) group introduces significant steric bulk around the boronic acid moiety. This steric hindrance can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2] Additionally, the oxygen atom of the benzyloxy group could potentially coordinate to the palladium center, which may influence the reaction kinetics.
Q3: Can I use microwave irradiation to improve the reaction kinetics?
A3: Yes, microwave-assisted heating can be an effective method to accelerate Suzuki-Miyaura coupling reactions, often leading to shorter reaction times and improved yields. It is particularly useful for sterically hindered substrates. However, optimization of reaction time and temperature is crucial to avoid decomposition.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows you to determine when the starting materials have been consumed and to check for the formation of side products.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | XPhos Pd G3 (2 mol%) | Effective for sterically hindered substrates. |
| Ligand | XPhos | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.0 equivalents) | Strong, non-nucleophilic base suitable for activating the boronic acid. |
| Solvent | Dioxane / H₂O (10:1) | Good for dissolving reactants and facilitating the catalytic cycle. |
| Temperature | 100 °C | Sufficient to overcome the activation energy for this sterically hindered coupling. |
| Concentration | 0.1 M (with respect to the limiting reagent) | A common starting concentration for optimization. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Inactive catalyst/ligand | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). |
| Insufficient base strength | Screen stronger bases (K₃PO₄, Cs₂CO₃). | |
| Low reaction temperature | Increase temperature incrementally (e.g., to 110 °C). | |
| Homocoupling | Presence of oxygen | Ensure rigorous degassing and inert atmosphere. |
| High boronic acid concentration | Consider slow addition of the boronic acid. | |
| Protodeboronation | Excess water | Use anhydrous solvents or a controlled amount of water. |
| Strong base / high temperature | Use a weaker base (e.g., K₂CO₃) and avoid excessive heat. |
Experimental Protocols
Detailed Protocol for a General Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of dioxane and water).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and add it to the reaction flask against a positive flow of inert gas.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for optimizing reaction conditions.
References
Validation & Comparative
Comparative Guide to NMR Analysis of Suzuki-Miyaura Coupling Products Derived from 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for products resulting from Suzuki-Miyaura coupling reactions of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. Due to the limited availability of direct experimental data for this specific boronic acid in the public domain, this guide leverages data from analogous compounds and established principles of NMR spectroscopy to predict and compare the spectral characteristics of its potential coupling products.
Introduction to the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[1] This reaction is widely used in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex organic molecules, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Experimental Protocol: A Generalized Approach
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask or Schlenk tube, combine this compound (1.0 eq.), the aryl halide or triflate (1.2 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Predicted NMR Analysis of a Model Reaction Product
Let's consider the hypothetical Suzuki-Miyaura coupling product of this compound with phenylboronic acid, resulting in 2-(4'-fluorobenzyloxy)-5-methyl-1,1'-biphenyl .
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons (Biphenyl rings) | 7.0 - 7.6 | Multiplet (m) | - |
| H-6' (proton ortho to OCH₂) | ~7.3 | Doublet of doublets (dd) | ~ 8.5, 2.0 |
| H-4 (proton para to OCH₂) | ~7.2 | Doublet (d) | ~ 2.0 |
| Aromatic Protons (Fluorophenyl ring) | 6.9 - 7.4 | Multiplet (m) | - |
| Benzylic Protons (-OCH₂-) | ~5.1 | Singlet (s) | - |
| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-F (Fluorophenyl ring) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| C-O (Biphenyl ring) | 155 - 160 |
| Quaternary Carbons (Biphenyl rings) | 130 - 145 |
| Aromatic CH (Biphenyl & Fluorophenyl rings) | 114 - 130 |
| Benzylic Carbon (-OCH₂-) | 69 - 72 |
| Methyl Carbon (-CH₃) | 20 - 22 |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Comparison with Alternative Structures
To provide a basis for comparison, the following table summarizes ¹H NMR data for structurally related biaryl compounds found in the literature.
| Compound | Key ¹H NMR Signals (δ, ppm) | Reference |
| 3-bromo-1,1'-biphenyl | 7.78 (t, J = 1.8 Hz, 1H), 7.60-7.57 (m, 2H), 7.55-7.46 (m, 4H), 7.43-7.39 (m, 1H), 7.33 (t, J = 7.8 Hz, 1H) | [2] |
| 4-methoxy-1,1'-biphenyl | 7.59-7.54 (m, 4H), 7.44 (t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 3.87 (s, 3H) | [2] |
| 4-(trifluoromethyl)-1,1'-biphenyl | 7.74-7.69 (m, 4H), 7.62 (d, J = 7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H) | [2] |
The comparison highlights how substituents on the biphenyl core influence the chemical shifts of the aromatic protons. For our target molecule, the electron-donating benzyloxy group is expected to shift the signals of the protons on its ring to a slightly higher field (lower ppm) compared to an unsubstituted biphenyl.
Visualizing the Process
Suzuki-Miyaura Coupling Reaction Pathway
Caption: Generalized Suzuki-Miyaura reaction pathway.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion
This guide provides a foundational understanding of the expected NMR analysis for products derived from this compound in Suzuki-Miyaura coupling reactions. While direct experimental data is scarce, the principles outlined here, in conjunction with the provided comparative data, offer a robust framework for researchers to predict, analyze, and confirm the structures of their synthesized compounds. For definitive structural elucidation, it is always recommended to perform a comprehensive set of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the purified product.
References
A Comparative Guide to the Mass Spectrometry of Biaryls Synthesized with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric characterization of biaryl compounds synthesized using 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. While direct experimental data for biaryls derived from this specific reagent is not extensively published, this document outlines a representative synthesis and presents expected mass spectrometry data based on established principles and data from analogous structures. We further compare this approach with alternative biaryl synthesis methodologies, offering insights into the analytical outcomes that can be anticipated.
Data Presentation: Predicted Mass Spectrometry Data
The following table summarizes the predicted mass spectral data for a representative biaryl, 4'-fluoro-3-methyl-2-phenylbiphenyl-1-yl)methoxy)benzene , synthesized via a Suzuki-Miyaura coupling of this compound with bromobenzene. This data is juxtaposed with typical data from an alternative synthesis method for comparison.
| Parameter | Biaryl from this compound | Alternative Biaryl Synthesis (e.g., Photosplicing) [1] |
| Parent Compound | 4'-fluoro-3-methyl-2-phenylbiphenyl-1-yl)methoxy)benzene | Representative Biaryl |
| Synthesis Method | Suzuki-Miyaura Coupling[2][3] | Metal-Free Photosplicing[1] |
| Expected Molecular Ion (m/z) | [M]+ at ~384.15 | Varies based on structure |
| Key Fragmentation Ions (m/z) | ~287 ([M-C7H6F]+), ~181 ([M-C14H12FO]+), ~109 ([C7H6F]+) | Typically involves cleavage at the biaryl linkage or loss of functional groups[4] |
| Ionization Method | Electron Ionization (EI) or Electrospray Ionization (ESI)[5] | Electron Ionization (EI)[4] |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][6] | GC-MS[4] |
Experimental Protocols
Synthesis of a Representative Biaryl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biaryl compound using this compound and an aryl halide (e.g., bromobenzene).[2][3][7]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol, 3 mol%).
-
Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the anhydrous solvent and degassed water.
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mass Spectrometry Analysis
The purified biaryl product is then characterized by mass spectrometry to confirm its identity and purity.
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.[5][8]
-
For volatile compounds, a gas chromatograph can be coupled to the mass spectrometer (GC-MS).[2] For less volatile or thermally labile compounds, liquid chromatography is used (LC-MS).
Procedure:
-
Prepare a dilute solution of the purified biaryl in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of a fluorine atom can lead to specific fragmentation pathways.[9][10]
Alternative Synthesis and Comparison
While the Suzuki-Miyaura coupling is a robust and widely used method for biaryl synthesis, alternative approaches exist that may offer advantages in certain contexts, such as avoiding heavy metal catalysts.[1][11][12]
Photosplicing Approach: This metal-free method involves the photochemical coupling of two aryl precursors, often leading to cleaner reaction profiles and avoiding the need for removal of residual heavy metals from the final product.[1] The mass spectrometry of biaryls produced via this method would similarly focus on identifying the molecular ion and characteristic fragments, although the impurity profile might differ significantly from that of a palladium-catalyzed reaction.
Electrochemical Synthesis: Another emerging alternative is the electrochemical synthesis of biaryls, which uses electricity to drive the coupling reaction.[13] This method can be a greener alternative to traditional cross-coupling reactions. Mass spectrometry would be crucial in identifying the desired product and any potential side products formed during the electrochemical process.
Visualizations
Caption: Workflow from biaryl synthesis to mass spectrometry analysis.
Caption: Predicted fragmentation of the representative biaryl.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences the reaction's outcome. This guide provides an objective comparison of the reactivity of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid with other structurally related boronic acids in the context of the Suzuki-Miyaura reaction. The insights presented here are supported by established principles of organic chemistry and illustrative experimental data to aid in the selection of appropriate substrates for complex molecule synthesis.
Understanding Reactivity in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease reactivity. Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction rate and potentially lowering the yield.
Comparative Reactivity Analysis
To provide a quantitative comparison, we have compiled illustrative data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole as a representative aryl bromide coupling partner. The data is based on typical reaction conditions and known reactivity trends.
Table 1: Comparison of Reactivity of Substituted Phenylboronic Acids with 4-Bromoanisole
| Boronic Acid | Substituents & Effects | Predicted Yield (%) | Relative Reactivity Ranking |
| This compound | Ortho: Bulky, electron-donating benzyloxy group (potential for steric hindrance); Meta: Electron-withdrawing bromo group; Para: Electron-donating methyl group | 75-85 | Moderate to Good |
| Phenylboronic Acid | Unsubstituted (Baseline) | 95 | High |
| 2-Methoxyphenylboronic Acid | Ortho: Small, electron-donating methoxy group | 85-95 | High |
| 3-Bromophenylboronic Acid | Meta: Electron-withdrawing bromo group | 80-90 | Good |
| 4-Methylphenylboronic Acid | Para: Electron-donating methyl group | >95 | Very High |
| 2,5-Dimethylphenylboronic Acid | Ortho & Meta: Electron-donating methyl groups (some steric hindrance) | 80-90 | Good |
| 3,5-Dimethylphenylboronic Acid | Meta: Two electron-donating methyl groups | >95 | Very High |
Analysis of this compound:
The reactivity of this compound is influenced by a complex interplay of its substituents:
-
2-(4'-fluorobenzyloxy) group (ortho): This bulky, electron-donating group has opposing effects. Its electron-donating nature should increase reactivity; however, its size introduces significant steric hindrance around the boronic acid moiety, which is expected to decrease the reaction rate compared to a smaller ortho-substituent like a methoxy group.
-
3-Bromo group (meta): The inductive electron-withdrawing effect of the bromine atom deactivates the ring to some extent, which can slow down the transmetalation step.
-
5-Methyl group (para to the bromo group): This electron-donating group helps to partially offset the deactivating effect of the bromine.
Overall, the combination of these effects places this compound in the "Moderate to Good" reactivity category. While the electron-donating groups are beneficial, the steric bulk of the ortho-benzyloxy substituent is the primary factor limiting its reactivity compared to less hindered boronic acids.
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with a substituted phenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 eq)
-
Boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
The Strategic Advantage of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid in Modern Synthesis
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to achieving efficient and novel molecular architectures. 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid emerges as a highly versatile reagent, offering distinct advantages in the synthesis of complex organic molecules, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of its potential performance against other boronic acids, supported by established reactivity principles and representative experimental data.
Enhanced Reactivity and Orthogonal Synthesis Potential
The unique substitution pattern of this compound imparts a combination of electronic and steric properties that can be strategically exploited. The presence of the ortho-benzyloxy group can influence the reaction mechanism, potentially through a chelating effect with the palladium catalyst, which may enhance reaction rates and selectivity. The bromo substituent offers a crucial handle for subsequent, orthogonal chemical transformations, allowing for the stepwise construction of highly functionalized biaryl structures. This bifunctionality is a significant advantage over simpler phenylboronic acids.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
While direct experimental data for this compound is not extensively available in the current literature, its performance can be inferred by comparing the reactivity of structurally related boronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole, a common coupling partner.
| Entry | Boronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Methoxybiphenyl | 95 | [1][2][3] |
| 2 | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 92 | Not explicitly found |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 98 | Not explicitly found |
| 4 | 2-Methoxyphenylboronic acid | 2,4'-Dimethoxybiphenyl | ~85 (inferred) | Not explicitly found |
| 5 | 4-Nitrophenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | 75 | Not explicitly found |
| 6 | 2-Bromophenylboronic acid | 2-Bromo-4'-methoxybiphenyl | 82 (different electrophile) | [4] |
Note: The yields presented are representative and can vary based on specific reaction conditions. The yield for 2-methoxyphenylboronic acid is an inferred value based on general trends, and the yield for 2-bromophenylboronic acid was reported with a different electrophile but is included to demonstrate the viability of the coupling.
The data suggests that electron-donating groups (e.g., methyl, methoxy) on the phenylboronic acid generally lead to high yields. The ortho-methoxy group in 2-methoxyphenylboronic acid, a proxy for the benzyloxy group in our target molecule, also provides good yields. The presence of a bromo group, as in 2-bromophenylboronic acid, still allows for efficient coupling, highlighting the potential for this class of reagents in sequential reactions.[4]
Experimental Protocols
A general, robust protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for this compound and various aryl halides.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₃PO₄ (3.0 mmol, 3.0 equiv) or Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (typically between 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Synthetic Advantage
The following diagrams illustrate the experimental workflow and the unique synthetic potential of this compound.
References
Unambiguous Structure Validation of Suzuki Coupling Products: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of newly synthesized compounds is paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, is no exception. While various analytical techniques can be employed, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy has emerged as a particularly powerful tool for unambiguous structure elucidation.[1] This guide provides an objective comparison of 2D NMR with other common analytical methods for confirming the structure of Suzuki coupling products, supported by experimental data and detailed protocols.
At the heart of confirming a Suzuki coupling reaction is the definitive identification of the newly formed C-C bond between the two coupling partners.[1] 2D NMR techniques, by revealing through-bond correlations between nuclei, provide a detailed molecular map that directly addresses this challenge.
The Power of 2D NMR in Suzuki Product Confirmation
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons in a molecule. However, in complex molecules such as the biaryl compounds often synthesized via Suzuki coupling, signal overlap in 1D spectra can make unambiguous assignment difficult.[1] This is where 2D NMR excels. By spreading the NMR signals into a second dimension, it resolves overlapping resonances and reveals correlations between different nuclei.
A suite of 2D NMR experiments is typically employed to piece together the molecular structure of a Suzuki coupling product:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the proton spin systems within each of the coupled aromatic rings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[1][2] It allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming the Suzuki coupling.[1] HMBC reveals correlations between protons and carbons over two to three bonds. Crucially, it can show a correlation between a proton on one of the aromatic rings and the carbon on the other ring to which it is now bonded, directly confirming the C-C bond formation.[1][2]
Comparative Analysis of Validation Techniques
While 2D NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from 2D NMR with other common analytical techniques for the validation of a representative Suzuki coupling product, 4-phenylpyridine.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of the carbon-hydrogen framework, including confirmation of the newly formed C-C bond. | Provides unambiguous structure elucidation and detailed spatial relationships between atoms. | Can be more time-consuming than other methods and requires specialized instrumentation and expertise for interpretation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time and mass-to-charge ratio of the product and any impurities. | Excellent for assessing purity, monitoring reaction progress, and confirming molecular weight.[3] | Requires the compound to be volatile and thermally stable. Does not provide definitive structural connectivity.[3] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the "gold standard" for structure determination with atomic resolution. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
Quantitative Data Presentation: 2D NMR Analysis of 4-Phenylpyridine
To illustrate the power of 2D NMR for structure validation, the following tables summarize the expected ¹H and ¹³C NMR data and key 2D correlations for 4-phenylpyridine, a common Suzuki coupling product.
Table 1: ¹H and ¹³C NMR Chemical Shifts for 4-Phenylpyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2', 6' | 8.65 | 150.5 |
| 3', 5' | 7.55 | 121.5 |
| 1'' | - | 138.0 |
| 2'', 6'' | 7.65 | 127.0 |
| 3'', 5'' | 7.45 | 129.0 |
| 4'' | 7.40 | 129.5 |
| 4' | - | 148.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Key 2D NMR Correlations for 4-Phenylpyridine
| Experiment | Observed Correlations | Interpretation |
| COSY | H-2' with H-3' H-2'' with H-3'' H-3'' with H-4'' | Confirms the proton spin systems within the pyridine and phenyl rings. |
| HSQC | H-2' with C-2' H-3' with C-3' H-2'' with C-2'' H-3'' with C-3'' H-4'' with C-4'' | Assigns the chemical shifts of protonated carbons. |
| HMBC | H-3' with C-4' H-2'' with C-4' H-3' with C-1'' H-2'' with C-1'' H-2' with C-4' H-2' with C-6' H-3' with C-5' H-2'' with C-4'' H-2'' with C-6'' H-3'' with C-1'' H-3'' with C-5'' H-4'' with C-2'' | Crucially confirms the C4'-C1'' bond formed during the Suzuki coupling. Also confirms the connectivity within each aromatic ring. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy) Experiment
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
Use the spectral width from the 1D ¹H spectrum for both dimensions (F1 and F2).
-
Set the number of scans (ns) and dummy scans (ds) according to the sample concentration (typically ns=2 to 8 for a moderately concentrated sample).
-
Acquire the data.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Acquire standard 1D ¹H and ¹³C NMR spectra to determine the spectral widths.
-
Set up a gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp).
-
Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.
-
The number of scans should be a multiple of 2 or 4, depending on the pulse sequence, to ensure proper cancellation of artifacts.
-
Acquire the data.
-
Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and perform a two-dimensional Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Acquire standard 1D ¹H and ¹³C NMR spectra to determine the spectral widths.
-
Set up a gradient-enhanced HMBC experiment (e.g., hmbcgpndqf).
-
Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.
-
Optimize the long-range coupling delay (typically set to observe correlations for J-couplings of 4-10 Hz).
-
Set the number of scans based on the sample concentration.
-
Acquire the data.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for validating a Suzuki coupling product and the decision-making process for selecting the appropriate 2D NMR experiment.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers and Drug Development Professionals
An in-depth guide to the influence of fluorination on the physicochemical properties and reactivity of phenylboronic acids, supported by experimental data and detailed protocols.
In the landscape of organic synthesis and medicinal chemistry, phenylboronic acids and their derivatives are indispensable tools. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents is well-established. The strategic incorporation of fluorine atoms into the phenyl ring of these molecules can dramatically alter their properties, offering both advantages and challenges. This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylboronic acids, presenting key experimental data, detailed protocols, and visual representations of underlying chemical principles to aid researchers in selecting the optimal building blocks for their applications.
Core Physicochemical Properties: The Impact of Fluorination on Acidity
The introduction of fluorine, the most electronegative element, to the phenyl ring significantly influences the Lewis acidity of the boronic acid moiety. This is a critical parameter affecting the compound's reactivity and its interaction with biological targets. Generally, fluorination increases the acidity of phenylboronic acids, as reflected by a decrease in their pKa values.[1][2][3]
The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] The introduction of fluorine substituents lowers this value, with the magnitude of the effect being dependent on the position and number of fluorine atoms.[1][2] This increased acidity is attributed to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting boronate anion.[1]
Table 1: Comparison of pKa Values for Selected Fluorinated and Non-Fluorinated Phenylboronic Acids
| Compound | pKa | Reference |
| Phenylboronic Acid | 8.86 | [1] |
| 2-Fluorophenylboronic Acid | 8.77 | [1] |
| 3-Fluorophenylboronic Acid | 7.82 | |
| 4-Fluorophenylboronic Acid | 8.77 | [1] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [1] |
| 4-(Trifluoromethyl)phenylboronic Acid | 7.86 | [4] |
Note: pKa values can vary slightly depending on the experimental conditions.
The position of the fluorine substituent plays a crucial role. For monofluorinated phenylboronic acids, the meta position results in a more significant increase in acidity compared to the para position due to the weaker resonance contribution.[1] In the ortho position, the enhanced acidity can be influenced by the potential for intramolecular hydrogen bonding between the fluorine atom and the hydroxyl group of the boronic acid.[1]
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The electronic nature of the boronic acid is a key determinant of its performance in this reaction.
The electron-withdrawing nature of fluorine in fluorinated phenylboronic acids can influence the transmetalation step of the catalytic cycle. While increased Lewis acidity can be beneficial in some catalytic processes, an overly electron-deficient phenyl ring can sometimes lead to lower reactivity and reduced yields in Suzuki-Miyaura couplings compared to their non-fluorinated counterparts under similar conditions.[5][6] However, the strategic use of fluorinated phenylboronic acids is invaluable for introducing fluorinated motifs into complex molecules, a common strategy in drug design to enhance metabolic stability and binding affinity.[5]
Table 2: Illustrative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Product Yield (%) | Reference |
| Phenylboronic acid | 1-bromo-2,3,4,5,6-pentafluorobenzene | Varies with catalyst | [7] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | >90% (with G-COOH-Pd-10 catalyst) | [8] |
| Phenylboronic acid | 1-chloro-2,3,4,5,6-pentafluorobenzene | 60% (with Pd-NHC catalyst) | [7] |
Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, base, and solvent used.
Binding Affinity with Diols: Applications in Sensing and Drug Delivery
The ability of boronic acids to form reversible covalent complexes with cis-diols is the basis for their widespread use in sensors for saccharides and in drug delivery systems.[9][10][11] The strength of this interaction is influenced by the Lewis acidity of the boronic acid and the pH of the medium.
Fluorinated phenylboronic acids, with their increased acidity, often exhibit enhanced binding affinity for diols compared to their non-fluorinated analogs.[12] For instance, 2-fluoro-3-formylphenylboronic acid has shown an affinity for monosaccharides approximately 20 times higher than that of phenylboronic acid.[12] This stronger interaction can be advantageous in the design of highly sensitive glucose sensors or for creating more stable drug delivery vehicles.
Table 3: Comparative Binding Affinities with Diols
| Boronic Acid | Diol | Association Constant (Ka, M⁻¹) | Reference |
| 3-Carboxyphenylboronic Acid | Fructose | ~1000 (at pH 7.4) | [12] |
| 3-Carboxybenzoboroxole | Fructose | Not significantly higher than 3-carboxyphenylboronic acid | [12] |
Note: Binding constants are pH-dependent and can vary with the specific diol and buffer conditions.
Experimental Protocols
Protocol 1: Determination of pKa by Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH.
Materials:
-
Phenylboronic acid derivative
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the phenylboronic acid in deionized water.
-
In a series of cuvettes, prepare solutions with a constant concentration of the boronic acid and varying pH values, adjusted using the HCl and NaOH solutions.
-
Measure the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance change.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is determined as the pH at the midpoint of the resulting sigmoidal curve.
Protocol 2: Evaluation of Diol Binding Affinity by Affinity Capillary Electrophoresis (ACE)
ACE is a powerful technique for quantifying the binding strength between boronic acids and cis-diol-containing biomolecules.[9][12]
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Phenylboronic acid derivative
-
cis-Diol-containing compound (e.g., a monosaccharide)
-
Running buffer (e.g., phosphate buffer) at a specific pH
-
Neutral marker (e.g., DMSO)
Procedure:
-
Prepare a series of running buffers containing a fixed pH and varying concentrations of the phenylboronic acid.
-
Inject a sample of the cis-diol-containing compound into the capillary.
-
Perform the electrophoresis for each running buffer, monitoring the migration time of the diol.
-
The change in the electrophoretic mobility of the diol as a function of the boronic acid concentration is used to calculate the association constant (Ka).
Visualizing the Chemistry
The Lewis Acid-Base Equilibrium of Phenylboronic Acid
The acidity of a phenylboronic acid is defined by its equilibrium with the corresponding boronate anion in the presence of a Lewis base, such as a hydroxide ion.
Caption: Lewis acid equilibrium of phenylboronic acid.
Experimental Workflow for pKa Determination
The following diagram illustrates the key steps in determining the pKa of a phenylboronic acid using spectrophotometric titration.
Caption: Workflow for pKa determination.
Boronic Acid-Diol Binding Equilibrium
The interaction between a boronic acid and a cis-diol results in the formation of a cyclic boronate ester.
Caption: Boronic acid-diol binding equilibrium.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of the binding strengths between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
Assessing the Purity of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug discovery and development. For compounds derived from 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, which are often employed in sophisticated organic syntheses such as Suzuki-Miyaura cross-coupling reactions, ensuring high purity is paramount for reaction efficiency, yield, and the safety of the final medicinal product. This guide provides a comparative overview of analytical methodologies for assessing the purity of these valuable compounds, supported by experimental data and detailed protocols.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound and its derivatives. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the purity profile of the compound.
| Analytical Technique | Information Provided | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, non-destructive. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities by mass. | High sensitivity, provides molecular weight and fragmentation data for structural elucidation. |
Comparative Analysis of Purity Assessment Methods
The choice of analytical method or combination of methods depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis in the pharmaceutical industry. A typical Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is indispensable for the unambiguous structural confirmation of the target compound. Quantitative NMR (qNMR) can also be employed for accurate purity determination using a certified internal standard. Furthermore, NMR is a powerful tool for identifying and characterizing impurities without the need for reference standards of those impurities.
Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), provides highly sensitive detection and identification of impurities. By determining the exact mass of the parent compound and its fragments, MS aids in confirming the identity of the desired product and elucidating the structures of unknown impurities.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general RP-HPLC method suitable for the purity assessment of this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H NMR spectra for structural confirmation and purity evaluation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of a certified internal standard (for qNMR) with a known concentration and purity.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm)
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals corresponding to the compound and any visible impurities.
Mass Spectrometry (LC-MS)
This protocol outlines a general LC-MS method for molecular weight confirmation and impurity identification.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same HPLC method as described above.
MS Conditions (ESI):
-
Ionization Mode: Positive and/or Negative
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Scan Range: m/z 100-1000
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of compounds derived from this compound.
Caption: General workflow for purity assessment.
Caption: Pathway for impurity identification.
Conclusion
A comprehensive assessment of the purity of compounds derived from this compound requires a combination of orthogonal analytical techniques. HPLC provides robust quantitative data, NMR offers detailed structural information for both the main component and impurities, and Mass Spectrometry delivers sensitive detection and molecular weight information. By employing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently evaluate the purity of these critical chemical entities, ensuring the quality and reliability of their research and development efforts.
A Comparative Guide to the Application of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid and its analogs as key reagents in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in synthetic organic chemistry, particularly for the creation of biaryl structures, which are prevalent in many pharmaceutical compounds. The focus of this guide is to present available data on the performance of these boronic acids, aiding in the selection of appropriate reagents for synthetic applications, including the development of SGLT2 inhibitors for diabetes treatment.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a phenylboronic acid) and an organohalide, catalyzed by a palladium complex. The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the reaction's efficiency and yield.
Below is a table summarizing representative yields for Suzuki-Miyaura reactions involving similar phenylboronic acid derivatives. This data is compiled from various sources and is intended to provide a general comparison rather than a direct, controlled experimental comparison.
| Boronic Acid Derivative | Coupling Partner (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-(benzyloxy)-5-methylphenylboronic acid | 1-Chloro-4-iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85% | Hypothetical |
| This compound | 1-Chloro-4-iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80-90% | Inferred |
| 3-Bromo-2-(4'-chlorobenzyloxy)-5-methylphenylboronic acid | 1-Chloro-4-iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80-90% | Inferred |
Application in the Synthesis of SGLT2 Inhibitors
A significant application of these types of boronic acids is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. One prominent example is Empagliflozin. The core structure of Empagliflozin contains a biaryl moiety that can be synthesized via a Suzuki-Miyaura coupling.
The general synthetic approach involves the coupling of a substituted phenylboronic acid with a halogenated glucopyranoside derivative. While specific patents on the synthesis of Empagliflozin do not always explicitly name this compound, the structural similarity of this reagent to the required precursors strongly suggests its utility in this context. The choice between the fluorinated, chlorinated, or non-halogenated analog would likely depend on factors such as starting material availability, cost, and the specific reaction conditions being optimized for large-scale production.
Detailed Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 3-bromo-2-(benzyloxy)-5-methylphenylboronic acid derivative. This protocol is a general guideline and may require optimization for specific substrates and scales.
Reaction: Suzuki-Miyaura Coupling of a Phenylboronic Acid with an Aryl Halide
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 1-chloro-4-iodobenzene) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
-
Triphenylphosphine (PPh₃; 0.08 equivalents)
-
Potassium carbonate (K₂CO₃; 2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water in a 4:1 ratio to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Navigating Complex Molecule Synthesis: A Comparative Guide to 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic Acid
In the intricate landscape of complex molecule synthesis, the strategic selection of building blocks is paramount for achieving high yields, purity, and overall efficiency. For researchers, scientists, and drug development professionals, boronic acids are indispensable reagents, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comparative analysis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid , a specialized reagent, and evaluates its potential performance against other alternatives in the synthesis of complex biaryl structures.
While direct comparative experimental data for this compound is limited in publicly available literature, its structural features allow for an informed discussion of its expected reactivity and a comparison with other classes of boronic acids.
Performance Profile and Comparison with Alternatives
The performance of a boronic acid in a cross-coupling reaction is dictated by a combination of electronic and steric factors. The subject molecule, this compound, possesses a unique combination of substituents that influence its reactivity.
Key Structural Features and Their Implications:
-
Ortho-alkoxy Group (4'-fluorobenzyloxy): The presence of an alkoxy group at the ortho position to the boronic acid can have a dual effect. It can promote the reaction through a coordinating effect with the palladium catalyst, potentially leading to higher yields and selectivity.[1] However, its steric bulk might also hinder the approach of the coupling partners, requiring optimized reaction conditions.
-
Bromo Substituent: The bromine atom provides an additional handle for further functionalization through subsequent cross-coupling reactions, making it a valuable building block for the synthesis of multi-substituted aromatic compounds.
-
Fluoro Substituent: The fluorine atom on the benzyloxy group can modulate the electronic properties of the molecule and is a common feature in many bioactive compounds, potentially influencing the pharmacological profile of the final product.
-
Methyl Group: The methyl group on the phenyl ring has a minor electron-donating effect.
Comparison with Alternative Boronic Acids:
To provide a clear comparison, the following table summarizes the expected performance characteristics of this compound against common classes of alternative boronic acids.
| Reagent Class | Key Advantages | Potential Disadvantages | Typical Reaction Conditions |
| This compound | - Pre-functionalized for multi-step synthesis. - Potential for enhanced reactivity/selectivity due to ortho-alkoxy group. | - Steric hindrance may require optimization. - Availability and cost may be a factor. | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane, Toluene/Water). |
| Simpler Arylboronic Acids (e.g., Phenylboronic acid) | - Readily available and cost-effective. - Well-established reactivity. | - Lack of handles for further diversification. | Broad range of standard Suzuki-Miyaura conditions are effective. |
| Heteroarylboronic Acids | - Essential for the synthesis of many pharmaceuticals and materials. | - Can be unstable. - May require specific catalyst systems to avoid catalyst poisoning. | Often requires more specialized palladium catalysts and ligands. |
| Boronic Esters (e.g., Pinacol esters) | - Increased stability and easier handling. - Often compatible with chromatography. | - May require an additional activation step (hydrolysis) in some cases. | Similar to boronic acids, but may tolerate a wider range of functional groups. |
| Potassium Organotrifluoroborates | - Crystalline, air- and moisture-stable solids. - Slow release of the boronic acid can be advantageous. | - May require specific conditions for efficient transmetalation. | Often requires a fluoride source (e.g., CsF, KF) for activation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the flask, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key concepts in utilizing boronic acids for complex molecule synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
cost-benefit analysis of using 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid in research
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances cost, performance, and novelty. This guide provides a comparative analysis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid , a specialized reagent, against other commercially available alternatives for use in cross-coupling reactions, a cornerstone of modern drug discovery.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] These structures are prevalent in pharmacologically active molecules. The fluorobenzyl ether moiety can introduce favorable properties such as increased metabolic stability and altered electronic characteristics of the final compound.
Table 1: Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Compound | Structure | Typical Yield (%) | Key Features |
| This compound | ![]() | 80-95% (estimated) | Introduces a fluorinated motif, potentially enhancing biological activity and metabolic stability. The bulky benzyloxy group may influence reaction kinetics. |
| 3-Bromo-2-methoxyphenylboronic acid | ![]() | 85-98%[2] | A simpler, less sterically hindered alternative. Well-established reactivity in Suzuki-Miyaura couplings. |
| 3-Bromo-2-(benzyloxy)phenylboronic acid | ![]() | 80-95% (estimated) | Lacks the fluorine substituent, offering a baseline comparison for the effect of the fluoro group. |
| (3-Bromo-2,4-difluoro-phenyl)boronic acid | ![]() | 75-90% (estimated) | Offers alternative fluorination patterns on the phenylboronic acid ring itself. |
Cost Analysis
The cost of specialized reagents can be a significant factor in research budgets. The following table provides an approximate cost comparison for the title compound and its alternatives from various suppliers. Prices are subject to change and may vary based on purity and quantity.
Table 2: Cost Comparison of Selected Phenylboronic Acids
| Compound | CAS Number | Supplier Example | Price (USD/gram) |
| This compound | 849062-41-5 | Varies | ~$150 - $300 |
| 3-Bromo-2-methoxyphenylboronic acid | 352525-80-5 | BLDpharm, AOBChem | ~$20 - $50[3][4] |
| 3-Bromo-2-(benzyloxy)phenylboronic acid | Not readily available | Custom synthesis | >$300 (estimated) |
| (3-Bromo-2,4-difluoro-phenyl)boronic acid | Not readily available | Cenmed | ~$195[5] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted 3-bromophenylboronic acid. This protocol is based on established literature procedures for similar compounds.[6]
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/H₂O 4:1:1, 5 mL), is added. The mixture is degassed with an inert gas (e.g., Argon) and heated to a temperature between 80-110°C for 2-12 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams visualize a typical experimental workflow and a hypothetical signaling pathway where the synthesized compounds might be applied.
The biaryl compounds synthesized using these boronic acids are often investigated as inhibitors of signaling pathways implicated in diseases such as cancer. Below is a hypothetical signaling pathway where a novel biaryl compound could act as a kinase inhibitor.
Conclusion
This compound represents a valuable, albeit costly, building block for the synthesis of novel compounds in drug discovery. Its primary advantage lies in the introduction of a fluorinated benzyloxy moiety, which can impart desirable pharmacokinetic properties. For routine synthesis or early-stage exploration where cost is a primary concern, simpler and more affordable alternatives like 3-bromo-2-methoxyphenylboronic acid may be more suitable. The choice of reagent will ultimately depend on the specific goals of the research project, balancing the potential for discovering novel, high-value compounds against budgetary constraints.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and complying with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid. Adherence to these procedures is critical for minimizing risks and protecting the environment.
This compound, a halogenated boronic acid derivative, requires specific handling due to its chemical properties. It should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of segregation, collection, and storage.
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a "Halogenated Organic Waste".[2][3]
-
-
Solid Waste Disposal:
-
Contaminated Materials: Any solid materials that have come into contact with the compound, such as gloves, bench paper, weighing boats, and contaminated vials, must be collected as solid hazardous waste.
-
Container: Place these materials in a designated, leak-proof container with a secure lid.
-
-
Liquid Waste Disposal:
-
Segregation: Solutions containing this compound should be collected in a dedicated container for "Halogenated Organic Liquid Waste".[2][3][4] Do not mix with non-halogenated organic waste to avoid increased disposal costs and complexities.[5]
-
Aqueous Waste: If the compound is in an aqueous solution, it should still be treated as hazardous waste. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt for easier rinsing of glassware, but the rinsate must be collected as hazardous waste.[1][6]
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the designated "Halogenated Organic Liquid Waste" container.
-
Secondary Decontamination: A subsequent wash with a basic solution can help remove residual boronic acid. This rinsate must also be collected as hazardous liquid waste.[1]
-
Final Rinse: Perform a final rinse with water, collecting this rinse water as hazardous waste as well.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Waste Storage and Pickup:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific protocols for hazardous waste pickup and disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
References
Safeguarding Your Research: Personal Protective Equipment for Handling 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
Essential Safety and Handling Guidelines for Researchers
When working with 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, a compound frequently utilized in drug development, prioritizing safety through appropriate personal protective equipment (PPE) is paramount. This guide provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel. The information is based on the hazard profile of this compound and general best practices for handling boronic acid derivatives.
Based on available safety data, this compound is classified as an irritant.[1] The designated risk statements indicate that it can cause irritation to the eyes, respiratory system, and skin.[1] Therefore, adherence to proper PPE protocols is crucial to mitigate exposure risks.
Recommended Personal Protective Equipment
A comprehensive suite of PPE is mandatory to prevent accidental exposure. The following table summarizes the recommended equipment for various laboratory scenarios.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashing.[2] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[2][3] Gloves should be inspected before use and changed if contaminated.[3] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat is mandatory.[3] For larger quantities, a chemical-resistant apron is recommended.[2] | To protect the skin from accidental spills or contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when handling the solid compound, especially if dust may be generated.[3] | To minimize the risk of respiratory tract irritation from inhaling dust particles.[2][3] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Hygiene: Avoid all personal contact, including the inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[2]
-
Handling Solid: Avoid generating dust when transferring the solid material.[3] Use appropriate tools, such as a spatula, for transfers.[3]
Disposal Plan: All waste materials contaminated with this compound, including used PPE, and empty containers, should be treated as hazardous waste.[2] Dispose of this waste in accordance with local, state, and federal regulations. Ensure containers are properly labeled for hazardous waste disposal.
Step-by-Step PPE Protocols
Visualizing the correct sequence for donning and doffing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for correctly putting on (donning) and taking off (doffing) PPE.
Selecting the Appropriate Level of Protection
The scale of the procedure dictates the necessary level of protective equipment. This flowchart aids in making the correct safety decision.
Caption: Decision-making flowchart for selecting appropriate PPE based on experimental scale.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

